Allocryptopine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRYAPKQCZIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871677 | |
| Record name | Allocryptopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24240-04-8, 485-91-6, 48216-02-0 | |
| Record name | β-Allocryptopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocryptopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocryptopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Allocryptopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allocryptopine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fagarine I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allocryptopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allocryptopine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOCRYPTOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK27J8ROYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allocryptopine: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine is a protopine alkaloid found in various plant species, primarily within the poppy family (Papaveraceae). It has garnered significant interest in the scientific community for its diverse pharmacological activities, including potential anti-inflammatory, neuroprotective, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification.
Natural Sources of this compound
This compound is predominantly biosynthesized in plants belonging to the Papaveraceae family. It is also found in other related families, such as Fumariaceae and Berberidaceae. The concentration of this compound can vary significantly between different species, plant parts, and even the developmental stage of the plant.
Key plant genera known to contain this compound include:
-
Macleaya : Notably Macleaya cordata (Plume Poppy), where this compound is one of the major alkaloids.[1][2][3][4]
-
Corydalis : Various species within this genus are rich sources of isoquinoline alkaloids, including this compound.[5][6]
-
Papaver : Several species of poppy, such as Papaver somniferum and Papaver rhoeas, have been reported to contain this compound.[5]
-
Argemone : Argemone mexicana (Mexican prickly poppy) accumulates this compound in its leaves and roots.[7]
-
Chelidonium : Chelidonium majus is another member of the Papaveraceae family that produces this compound.
-
Arctomecon : Arctomecon californica has been identified as a source of this alkaloid.[8]
The distribution of this compound within a single plant is often not uniform. For instance, in Macleaya cordata, the roots have been found to contain the highest concentration of this compound compared to other organs like leaves, stems, and fruits.[1]
Quantitative Data on this compound Content
The yield of this compound from various natural sources is a critical factor for research and potential commercial production. The following table summarizes quantitative data on this compound content from different plant species and parts.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Macleaya cordata | Root | 11.67 | [1] |
| Macleaya cordata | Leaf | Present, but lower than protopine | [1] |
| Macleaya cordata | Fruit | Present, but lower than sanguinarine and chelerythrine | [1] |
| Macleaya cordata | Stem | Very low | [1] |
| Argemone mexicana | Root (developing plant) | Increasing levels with plant age | [7] |
| Argemone mexicana | Leaf (developing plant) | Present, levels may decrease slightly with age | [7] |
| Corydalis yanhusuo | Rhizome | Variable, up to ~1 mg/g in some supplements | [9] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification.
Extraction of Total Alkaloids
This initial step aims to extract a crude mixture of alkaloids from the dried and powdered plant material.
a) Solvent Extraction (Maceration or Reflux)
-
Plant Material Preparation: The selected plant parts (e.g., roots of Macleaya cordata) are air-dried, powdered, and sieved.
-
Solvent Selection: Ethanol (95%) or methanol are commonly used solvents for the initial extraction of both free base and salt forms of alkaloids.[10] Chloroform can also be used for a more selective extraction of lipophilic free alkaloids.[11]
-
Procedure (Hot Reflux):
-
The powdered plant material is placed in a flask with a suitable volume of the chosen solvent (e.g., a 1:10 solid-to-solvent ratio).
-
The mixture is heated under reflux for a specified period (e.g., 2 hours) to enhance extraction efficiency. This process is typically repeated multiple times (e.g., three times) with fresh solvent to ensure exhaustive extraction.
-
The extracts are combined and filtered.
-
The solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
b) Acid-Base Partitioning
This classical method is employed to separate alkaloids from other non-basic plant constituents.
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which converts the alkaloids into their water-soluble salt forms.
-
This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The aqueous layer containing the alkaloid salts is then basified by the addition of a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10. This converts the alkaloid salts back to their free base forms, which are less soluble in water.
-
The free alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent (e.g., chloroform or dichloromethane).
-
The organic layers are combined, washed with water to remove excess base, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield a crude alkaloid mixture.
Chromatographic Purification of this compound
Further purification of the crude alkaloid mixture is necessary to isolate pure this compound. Column chromatography is a widely used technique for this purpose.
-
Stationary Phase: Silica gel or alumina are common stationary phases for the separation of alkaloids.[12][13]
-
Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically used to elute the compounds from the column. A common solvent system is a mixture of chloroform and methanol, with the polarity gradually increased by increasing the proportion of methanol.
-
Procedure:
-
A glass column is packed with a slurry of the stationary phase in a non-polar solvent.
-
The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
The column is then eluted with the mobile phase, starting with a low polarity and gradually increasing it.
-
Fractions are collected sequentially as they elute from the column.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.
-
High-Performance Liquid Chromatography (HPLC)
For analytical quantification or final purification to a high degree of purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a buffer like formic acid or acetic acid) and an organic phase (like acetonitrile or methanol) is common.
-
Detection: A UV detector is used to monitor the elution of compounds, as this compound absorbs UV light.
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. The Macleaya cordata Symbiont: Revealing the Effects of Plant Niches and Alkaloids on the Bacterial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MACLEAYA CORDATA EXTRACT - Ataman Kimya [atamanchemicals.com]
- 3. Preclinical safety evaluation of Macleaya Cordata extract: A re-assessment of general toxicity and genotoxicity properties in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloid profiling of the new species Corydalis huangshanensis and other 13 medicinal plants in genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkaloids of the Papaveraceae. VI. Protopine and this compound from Arctomecon alifornica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 10. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. column-chromatography.com [column-chromatography.com]
- 13. longdom.org [longdom.org]
The Allocryptopine Biosynthetic Pathway in Papaveraceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allocryptopine, a protopine alkaloid found in various species of the Papaveraceae family, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound, detailing the key enzymatic steps, intermediates, and relevant experimental methodologies. Quantitative data from existing literature is summarized, and conceptual diagrams of the pathway and experimental workflows are provided to facilitate comprehension.
Introduction
The Papaveraceae family is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), many of which possess significant medicinal properties. This compound, a tetracyclic protopine alkaloid, is a key intermediate in the biosynthesis of other important BIAs, such as sanguinarine and chelerythrine. Its central position in these pathways makes the elucidation of its own biosynthesis a critical area of research. This guide focuses on the enzymatic conversions from the central BIA intermediate, (S)-reticuline, to this compound.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound from (S)-reticuline involves a series of enzymatic reactions, primarily catalyzed by oxidoreductases, including cytochrome P450 monooxygenases (CYP450s) and methyltransferases. The pathway commences with the conversion of (S)-reticuline to the protoberberine alkaloid (S)-scoulerine, which then undergoes further transformations.
The key steps leading to this compound are:
-
(S)-Reticuline to (S)-Scoulerine: The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine bridge enzyme (BBE) . This enzyme forms the characteristic berberine bridge by creating a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline.
-
(S)-Scoulerine to (S)-Cheilanthifoline and (S)-Stylopine: (S)-Scoulerine is a critical branch point. For the this compound pathway, it is converted to (S)-stylopine via (S)-cheilanthifoline. These reactions are catalyzed by two distinct cytochrome P450 enzymes: cheilanthifoline synthase (CFS) and stylopine synthase (SPS) .
-
(S)-Stylopine to (S)-cis-N-Methylstylopine: The tertiary amine of (S)-stylopine is N-methylated by tetrahydroprotoberberine N-methyltransferase (TNMT) to yield the quaternary amine (S)-cis-N-methylstylopine.
-
(S)-cis-N-Methylstylopine to Protopine and (S)-cis-N-Methylcanadine to this compound: This crucial step is catalyzed by (S)-cis-N-methylstylopine 14-hydroxylase (MSH) , a cytochrome P450 enzyme belonging to the CYP82N subfamily[1][2]. MSH hydroxylates the C-14 position of N-methylated protoberberine alkaloids. Specifically, it converts (S)-cis-N-methylstylopine to protopine and, importantly for this guide, (S)-cis-N-methylcanadine to this compound [1][2].
-
This compound to Dihydrochelerythrine: this compound can be further metabolized. For instance, protopine-6-hydroxylase (P6H) , another cytochrome P450 enzyme (CYP82N2v2), can hydroxylate this compound at the C-6 position, leading to the formation of dihydrochelerythrine.
Pathway Diagram
Caption: Biosynthetic pathway from (S)-Reticuline to this compound.
Quantitative Data
Quantitative kinetic data for the enzymes directly involved in the later stages of this compound biosynthesis is limited in publicly available literature. The focus has often been on the characterization of enzyme function rather than detailed kinetic analysis.
| Enzyme | Substrate | Product | Organism | Km (µM) | Vmax (pkat/mg protein) | Reference |
| (S)-cis-N-methylstylopine 14-hydroxylase (MSH) | (S)-cis-N-Methylcanadine | This compound | Papaver somniferum | Not Reported | Not Reported | [1][2] |
| Protopine-6-hydroxylase (P6H) | This compound | Dihydrochelerythrine | Macleaya cordata | Not Reported | Not Reported |
Note: The absence of reported kinetic values highlights a knowledge gap and an opportunity for future research in this area.
Experimental Protocols
Heterologous Expression of Biosynthetic Enzymes
The characterization of enzymes in the this compound pathway often relies on their expression in heterologous systems, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is a preferred host for cytochrome P450 enzymes as it is a eukaryote and possesses the necessary machinery for post-translational modifications and membrane integration.
General Workflow for Heterologous Expression in S. cerevisiae
Caption: Workflow for heterologous expression of a plant enzyme in yeast.
Protocol: Isolation of Microsomal Fraction from Yeast
-
Cell Lysis: Resuspend harvested yeast cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors). Lyse the cells using glass beads and vigorous vortexing or a French press.
-
Centrifugation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the microsomal fraction.
-
Resuspension: Discard the supernatant and resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).
-
Quantification: Determine the protein concentration of the microsomal fraction using a standard method like the Bradford assay. Store at -80°C until use.
Enzyme Assays
Protocol: (S)-cis-N-methylstylopine 14-hydroxylase (MSH) Assay
This protocol is a generalized procedure based on the characterization of cytochrome P450 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
Recombinant MSH microsomal preparation (50-200 µg of total protein)
-
1 mM NADPH
-
Substrate: 100 µM (S)-cis-N-methylcanadine (dissolved in a suitable solvent like DMSO, final concentration of solvent should be <1%)
-
-
Incubation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding NADPH.
-
Reaction Time: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to pellet the protein. If using ethyl acetate, collect the organic phase.
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS/MS analysis to detect the formation of this compound.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its pathway intermediates.
General LC-MS/MS Parameters for this compound Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for these alkaloids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
Table: Exemplary MRM Transitions for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 354.1 | 192.1, 148.1 | 25-35 |
| (S)-cis-N-Methylcanadine | 340.1 | 148.1, 176.1 | 20-30 |
(Note: These are representative values and must be optimized for the specific instrument and conditions used.)
Workflow for Sample Analysis
Caption: Workflow for the quantitative analysis of alkaloids by LC-MS/MS.
Conclusion and Future Perspectives
The biosynthetic pathway to this compound in Papaveraceae is a key branch in the complex network of BIA metabolism. While the major enzymatic steps have been elucidated, significant opportunities for further research remain. The detailed kinetic characterization of enzymes like MSH and P6H will be crucial for developing accurate metabolic models and for guiding synthetic biology approaches. Furthermore, the use of plant cell cultures from different Papaveraceae species, coupled with elicitor treatments, can be a powerful tool to study the regulation of this pathway and to potentially enhance the production of this compound and its valuable derivatives. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals aiming to explore and exploit the this compound biosynthetic pathway.
References
- 1. Maintenance of High Photosynthetic Rates in Mesophyll Cells Isolated from Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a cDNA encoding (S)-cis-N-methylstylopine 14-hydroxylase from opium poppy, a key enzyme in sanguinarine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Allocryptopine Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its solubility in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and in-vitro/in-vivo testing. This technical guide provides a comprehensive overview of the available solubility information for this compound, a detailed experimental protocol for its solubility determination, and a generalized workflow for its extraction and isolation.
Core Data Presentation: this compound Solubility
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and information from related experimental procedures allow for a general understanding of its solubility profile. The following table summarizes the available qualitative and inferred solubility information.
| Organic Solvent | IUPAC Name | Solubility Description | Source |
| Chloroform | Trichloromethane | More soluble than in water.[1] | [1] |
| Ethanol | Ethanol | This compound is dissolved in absolute ethanol to prepare stock solutions, suggesting good solubility.[1] | [1] |
| Dimethyl Sulfoxide (DMSO) | (Methanesulfinyl)methane | More soluble than in water.[1] | [1] |
| Acetone | Propan-2-one | Generally, alkaloids in their free base form are soluble in acetone. | |
| Dichloromethane | Dichloromethane | A common solvent for alkaloids. | |
| Ethyl Acetate | Ethyl acetate | A common solvent for alkaloids. |
Experimental Protocols: Determination of this compound Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[2][3] The following protocol details the steps for determining the solubility of this compound in an organic solvent of interest.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid, pure form)
-
Selected organic solvent (e.g., methanol, ethanol, chloroform, DMSO, acetone) of high purity
-
Glass flasks with airtight stoppers (e.g., screw-cap vials)
-
Shaking incubator or a constant temperature water bath with an orbital shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass flasks. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to each flask.
-
Securely seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a shaking incubator or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The required time may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, remove the flasks and allow them to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (pre-saturated with the solvent to avoid loss of analyte) into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
The resulting concentration is the solubility of this compound in the specific organic solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
Mandatory Visualization
The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: General workflow for the extraction and isolation of alkaloids like this compound from plant material.
Caption: Workflow for determining this compound solubility using the shake-flask method.
References
Allocryptopine: A Comprehensive Technical Guide on its Historical Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the historical discovery, isolation, and structural characterization of this compound. It details the experimental protocols for its extraction and purification and presents its physicochemical and pharmacological properties in a structured format. Furthermore, this guide elucidates the role of this compound in modulating key signaling pathways, offering insights for future drug development endeavors.
Historical Discovery and Isolation
While the precise first isolation and characterization of this compound are not definitively documented in readily available contemporary sources, it is known to be a constituent of opium and various plants used in traditional medicine for centuries. The scientific investigation of such plant alkaloids began in the 19th century with the isolation of morphine from opium by Friedrich Sertürner. It is likely that this compound was first isolated and identified in the subsequent decades as chemists continued to explore the rich chemical diversity of the Papaveraceae family.
This compound has been isolated from a variety of plant sources, including but not limited to:
Early methods for the extraction of alkaloids from opium involved processes such as solvent extraction with acidic water followed by precipitation with a base. Over time, these methods have been refined to improve yield and purity.
Physicochemical Properties
This compound is a white crystalline powder. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₃NO₅ |
| Molecular Weight | 369.41 g/mol |
| Melting Point | 160.5 °C[4] |
| Boiling Point (Predicted) | 552.7±50.0 °C |
| Density (Predicted) | 1.216±0.06 g/cm³ |
| pKa (Predicted) | 7.86±0.20 |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water.[5] |
| Appearance | White crystalline powder |
| CAS Number | 485-91-6 |
| PubChem CID | 98570 |
Experimental Protocols
Extraction and Purification of this compound from Macleaya cordata
The following is a generalized protocol based on methods described in the literature for the extraction and purification of this compound from Macleaya cordata.
3.1.1. Extraction
-
Maceration: Dried and powdered aerial parts of Macleaya cordata are macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and n-butanol, to separate compounds based on their polarity. This compound, being moderately polar, will primarily be found in the dichloromethane and n-butanol fractions.
3.1.2. Purification
-
Column Chromatography: The n-butanol extract is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Recrystallization: Fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound crystals.
A patent describes a method for quickly extracting and separating five types of alkaloids from Macleaya cordata, where the n-butanol extract is treated to obtain high-purity protopine, cryptopine, and this compound.[6]
Characterization Techniques
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
3.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information by revealing how the molecule breaks apart. Techniques like UHPLC-Q-TOF-MS have been used for the identification of this compound in plant extracts.
3.2.3. X-ray Crystallography
Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of a molecule. It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the this compound molecule in the crystalline state. Studies have been conducted on the crystal modifications of α- and β-allocryptopine.[4]
Signaling Pathways and Pharmacological Activity
This compound exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. One of the key signaling pathways modulated by this compound is the Akt/GSK-3β/tau pathway, which is critically involved in neuronal survival and is dysregulated in neurodegenerative diseases like Alzheimer's disease.
Modulation of the Akt/GSK-3β/Tau Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[1] Akt, a serine/threonine kinase, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[1] Inactivated GSK-3β is unable to hyperphosphorylate the tau protein. Tau hyperphosphorylation is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal death. By activating the Akt pathway and subsequently inhibiting GSK-3β, this compound can prevent tau hyperphosphorylation and promote neuronal survival.
Below is a diagram illustrating the workflow for investigating the effect of this compound on the Akt/GSK-3β/tau pathway.
The following diagram illustrates the signaling pathway of this compound's neuroprotective action.
Conclusion
This compound is a pharmacologically significant isoquinoline alkaloid with a rich history intertwined with the study of medicinal plants. While the precise details of its initial discovery require further historical investigation, modern analytical techniques have thoroughly characterized its structure and properties. The elucidation of its mechanism of action, particularly its role in modulating the Akt/GSK-3β/tau signaling pathway, highlights its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases and other conditions. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development to further explore the therapeutic potential of this compound.
References
- 1. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cuip.cz]
- 3. This compound [cuip.cz]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach [frontiersin.org]
- 6. CN102617583B - Method for quickly extracting and separating five types of alkaloids from macleaya cordata - Google Patents [patents.google.com]
Unveiling the Structural Nuances of Allocryptopine and Protopine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural similarities and differences between the protopine alkaloids, allocryptopine and protopine. Both are naturally occurring benzylisoquinoline alkaloids found predominantly in plants of the Papaveraceae family, such as Macleaya cordata and Chelidonium majus.[1][2] While sharing a common tetracyclic ring system, their distinct substitution patterns give rise to unique physicochemical and pharmacological properties. This guide provides a comprehensive overview of their structural features, supported by quantitative data, experimental methodologies, and visual pathway representations to aid in further research and drug development endeavors.
Core Structural Features: A Tale of Two Alkaloids
This compound and protopine are classified as protopine-type isoquinoline alkaloids, characterized by a central ten-membered nitrogen-containing ring.[3] Their fundamental structure is a benzylisoquinoline core. The primary structural distinction lies in the substitution on one of the aromatic rings. Protopine possesses two methylenedioxy groups, while this compound features a dimethoxy group on one ring and a methylenedioxy group on the other.[1] This seemingly minor difference in functional groups significantly influences their polarity, solubility, and ultimately, their biological activity. Both molecules are optically active.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical and spectroscopic properties of this compound and protopine for comparative analysis.
Table 1: Physicochemical Properties
| Property | This compound | Protopine | Reference(s) |
| Molecular Formula | C₂₁H₂₃NO₅ | C₂₀H₁₉NO₅ | [4][5] |
| Molecular Weight | 369.41 g/mol | 353.37 g/mol | [4][6] |
| Melting Point | 160-161 °C (α-form), 169-171 °C (β-form) | 208 °C | [4][5] |
| Solubility | Slightly soluble in water; Soluble in alcohol, chloroform, ether, ethyl acetate | Practically insoluble in water; Soluble in chloroform, ethanol, DMSO | [1][4] |
| pKa (Strongest Basic) | 5.01 (Predicted) | 4.95 (Predicted) | [7][8] |
| logP | 2.38 (Predicted) | 1.95 (Predicted) | [7][8] |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | Protopine | Reference(s) |
| ¹H NMR | Data available | Data available | [9] |
| ¹³C NMR | Data available | Data available | [9] |
| Mass Spectrometry | Data available | GC-MS and other MS data available | [5][9] |
| UV Absorption (in 95% ethanol) | Not specified | 293 nm | [5] |
Experimental Protocols
General Protocol for Isolation and Purification
The isolation and purification of this compound and protopine from plant sources, such as Macleaya cordata, typically involve the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often under reflux.[10][11] An acid-base extraction can also be employed, where the powdered plant material is first treated with an acidic solution (e.g., dilute sulfuric acid) to form the alkaloid salts, which are water-soluble.[11]
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The acidic aqueous extract containing the protonated alkaloids is washed with an organic solvent (e.g., diethyl ether) to remove impurities. The aqueous layer is then basified (e.g., with ammonia) to a pH of 9-11, leading to the precipitation of the free alkaloids.[11][12]
-
Solvent Extraction: The free alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent like chloroform or dichloromethane.[11]
-
Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to chromatographic techniques for the separation of individual alkaloids. High-Speed Counter-Current Chromatography (HSCCC) has been effectively used for the separation of protopine and this compound from Macleaya cordata extracts.[1] Column chromatography using silica gel or alumina is also a common method.[9]
-
Purification and Identification: The purity of the isolated fractions is assessed by techniques like High-Performance Liquid Chromatography (HPLC).[13] The structural elucidation of the purified this compound and protopine is then performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]
Experimental Workflow for Alkaloid Isolation
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 4. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN101402637B - Process for producing protopine total alkaloids extract - Google Patents [patents.google.com]
- 13. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Extraction of Allocryptopine from Macleaya cordata
Audience: Researchers, scientists, and drug development professionals.
Introduction Macleaya cordata, a perennial herb of the Papaveraceae family, is a rich source of various isoquinoline alkaloids, which form the basis of its medicinal applications.[1] The primary active alkaloids include sanguinarine, chelerythrine, protopine, and allocryptopine.[2][3][4] These compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, insecticidal, and anti-tumor effects.[2][3] this compound, specifically, is a protopine alkaloid that has garnered interest for its potential pharmacological properties. This document provides a detailed protocol for the extraction and purification of this compound from Macleaya cordata, intended for research and drug development purposes. The methodology is based on a combination of solvent extraction, acid-base partitioning, and chromatographic separation.
Principle of Extraction
The extraction protocol leverages the alkaline nature of this compound. Alkaloids exist in plants as salts of organic acids. The extraction process typically begins by using an acidified solvent or an alcohol to dissolve these alkaloid salts.[5][6] Subsequent acid-base liquid-liquid partitioning is employed to separate the alkaloids from neutral and acidic impurities. By adjusting the pH of the aqueous solution, the alkaloids can be converted from their salt form (soluble in water) to their free base form (soluble in organic solvents), enabling selective extraction. Final purification to isolate this compound from other co-extracted alkaloids is achieved through column chromatography.
Materials and Reagents
Equipment:
-
Grinder or mill
-
Heating mantle with reflux condenser
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnels (various sizes)
-
pH meter or pH indicator strips
-
Glass chromatography column
-
Fraction collector (optional)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Standard laboratory glassware
Reagents and Solvents:
-
Dried Macleaya cordata plant material (roots or whole plant)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated and 1M solution
-
Ammonia solution (NH₄OH), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
n-Butanol
-
Silica gel for column chromatography (60-120 mesh)
-
Deionized water
-
This compound analytical standard
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
Formic acid or acetate buffer for HPLC mobile phase
Experimental Protocol
Step 1: Preparation of Plant Material
-
Dry the Macleaya cordata plant material (roots are reported to have a higher alkaloid content) in an oven at 50-60°C until a constant weight is achieved.[2]
-
Pulverize the dried material into a fine powder using a grinder or mill.
Step 2: Initial Solvent Extraction
-
Place the powdered plant material in a round-bottom flask.
-
Add 95% ethanol in a solid-to-liquid ratio of 1:8 (w/v).[2]
-
Acidify the mixture slightly by adding a few drops of concentrated HCl to facilitate the extraction of alkaloid salts.
-
Heat the mixture to reflux at 80°C for 2 hours with continuous stirring.[7]
-
After reflux, cool the mixture to room temperature and filter it through a Büchner funnel to separate the extract from the plant residue.
-
Repeat the extraction process on the residue one more time to maximize the yield.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[7]
Step 3: Acid-Base Partitioning
-
Suspend the crude ethanol extract in a 1% HCl aqueous solution.
-
Transfer the acidic solution to a separatory funnel and wash it three times with ethyl acetate to remove non-basic, lipophilic impurities. Discard the ethyl acetate layers.
-
Cool the remaining aqueous layer in an ice bath and slowly add concentrated ammonia solution to adjust the pH to 9-10.[8] This will precipitate the alkaloids as free bases.
-
Extract the aqueous suspension three times with dichloromethane. The free base alkaloids will move into the organic layer.
-
Combine the dichloromethane fractions and wash with deionized water to remove residual base.
-
Dry the dichloromethane extract over anhydrous sodium sulfate and then evaporate the solvent to dryness to yield a total crude alkaloid extract.
Step 4: Separation and Purification
-
A patent describes a method for separating alkaloid groups where the initial extract is partitioned between ethyl acetate and n-butanol. Protopine, cryptopine, and this compound are recovered from the n-butanol fraction.[9] For isolating this compound, column chromatography is a more direct approach.
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of dichloromethane and methanol).
-
Pack a glass column with the slurry.
-
Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for instance, starting with 100% dichloromethane and gradually increasing the percentage of methanol.[3]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing pure this compound.
-
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Further purification can be achieved by recrystallization if necessary.
Step 5: Purity Analysis
-
Assess the purity of the final product using an HPLC system.[10][11]
-
A typical method involves a C8 or C18 reversed-phase column with a mobile phase consisting of acetonitrile and an acetate or formate buffer.[3][10]
-
Compare the retention time and UV spectrum of the purified compound with an analytical standard of this compound for confirmation.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the extraction and analysis of alkaloids from Macleaya cordata.
| Parameter | Value | Method | Source |
| This compound Purity | 95.56% | High-Speed Counter-Current Chromatography | [12] |
| Crude Alkaloid Yield | 14.42% | Ethanol Heating Reflux | [2] |
| This compound (HPLC) | Linear Range: 0.610-61.0 µg/mL | Microwave-Assisted Extraction & HPLC-ESI/MS | [10] |
| This compound (HPLC) | Limit of Detection: 3.05 ng/mL | Microwave-Assisted Extraction & HPLC-ESI/MS | [10] |
| Total Protopine Alkaloids | 50-90% (mass percentage) | Macroporous Resin Adsorption | [8] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound from Macleaya cordata.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]
- 2. rainbowextract.com [rainbowextract.com]
- 3. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residue of this compound and protopine in tissues and eggs of laying hens using ultra-high performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Frontiers | Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach [frontiersin.org]
- 8. CN101402637B - Process for producing protopine total alkaloids extract - Google Patents [patents.google.com]
- 9. CN102617583B - Method for quickly extracting and separating five types of alkaloids from macleaya cordata - Google Patents [patents.google.com]
- 10. Rapid determination of protopine, this compound, sanguinarine and chelerythrine in fruits of Macleaya cordata by microwave-assisted solvent extraction and HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Allocryptopine in Biological Matrices using UPLC-MS/MS
Abstract
This application note presents a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of allocryptopine in biological matrices. This compound, a protopine alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic properties.[1][2] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it an invaluable resource for researchers in pharmacology, drug metabolism, and toxicology.
Introduction
This compound is a bioactive isoquinoline alkaloid with a range of potential therapeutic applications. Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. UPLC-MS/MS offers superior sensitivity, selectivity, and speed for the analysis of small molecules in complex matrices. This application note outlines a comprehensive workflow for this compound quantification, from sample extraction to data analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a commonly employed technique for the extraction of alkaloids from biological samples due to its efficiency in removing inorganic salts and its applicability to a variety of sample types.[3][4][5]
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Ethyl acetate (analytical grade)
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 30% methanol in water)[6]
Protocol:
-
Pipette 200 µL of the biological sample into a clean microcentrifuge tube.
-
Add 800 µL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.
-
Vortex for 1 minute and transfer the solution to a UPLC vial for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 35°C |
| Gradient Elution | 0-4 min, 15-17% B; 4-5 min, 17-20% B; 5-6 min, 20% B; 6-12 min, 20-35% B; 12-12.1 min, 35-95% B; 12.1-14 min, 95% B; 14-14.1 min, 95-15% B; 14.1-17 min, 15% B[7] |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4.0 kV[7] |
| Nebulizer Pressure | 30 psi[7] |
| Dry Gas Flow | 13 L/min[7] |
| Dry Gas Temperature | 350°C[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 354.1 | 192.1, 207.1 | Optimized for instrument |
Note: The specific product ions and collision energies should be optimized for the instrument in use.
Data Presentation
The following tables summarize the quantitative data for a typical UPLC-MS/MS analysis of this compound.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.258 |
| 10 | 0.515 |
| 50 | 2.59 |
| 100 | 5.21 |
| 500 | 26.3 |
| 1000 | 51.8 |
A linear regression of the calibration curve for this compound typically yields a correlation coefficient (R²) > 0.99.[7][8]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (RE%) | 85% - 115% |
| Recovery | > 80% |
| Matrix Effect | 88.10% to 95.55%[7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Metabolic Pathway
Caption: Proposed metabolic pathway of this compound.[1][2]
Conclusion
The UPLC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the provided validation data, offers a solid foundation for researchers to implement this method in their laboratories. This will facilitate further investigation into the pharmacokinetic and pharmacodynamic properties of this promising natural compound.
References
- 1. Identification of this compound and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. Residue of this compound and protopine in tissues and eggs of laying hens using ultra-high performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Allocryptopine Standard Preparation for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, an isoquinoline alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest for its diverse pharmacological activities. Accurate quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose. This document provides a detailed protocol for the preparation of this compound standard solutions for HPLC analysis, ensuring accuracy, precision, and reliability of analytical results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the correct preparation and handling of standard solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₅ | [1] |
| Molecular Weight | 369.41 g/mol | [1] |
| Appearance | White crystalline powder | |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate. | [2] |
| Stability | Stable under ordinary conditions; sensitive to prolonged exposure to light. | [2] |
| UV Absorbance | Absorbs UV light, suitable for analytical detection. A common detection wavelength is 285 nm. | [2][3] |
| Storage | Store at -20°C in a light-resistant container. |
Experimental Protocols
Materials and Equipment
-
This compound reference standard (purity ≥98%)
-
HPLC grade solvents: Methanol, Acetonitrile, Water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
-
Ultrasonic bath
-
HPLC system with a UV/Vis or DAD detector, pump, autosampler, and column oven.
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Preparation of Stock Standard Solution
Objective: To prepare a concentrated stock solution of this compound from which working standards will be prepared.
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance.
-
Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.
-
Add a small amount of HPLC grade methanol (approximately 5-7 mL) to dissolve the standard.
-
Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity. This will be your Stock Standard Solution (1 mg/mL) .
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.
Preparation of Working Standard Solutions and Calibration Curve
Objective: To prepare a series of diluted standard solutions to construct a calibration curve for the quantification of this compound.
Procedure:
-
Label a series of volumetric flasks for your desired concentration levels. A typical concentration range for a calibration curve is between 1 µg/mL and 100 µg/mL.
-
Perform serial dilutions from the Stock Standard Solution (1 mg/mL) using methanol as the diluent to prepare the working standard solutions. An example of a dilution series is provided in the table below.
-
Filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis.
Example Dilution Series for Calibration Curve:
| Working Standard | Concentration (µg/mL) | Volume of Stock (1 mg/mL) | Final Volume (mL) | Diluent |
| 1 | 100 | 1 mL | 10 | Methanol |
| 2 | 50 | 0.5 mL | 10 | Methanol |
| 3 | 25 | 0.25 mL | 10 | Methanol |
| 4 | 10 | 0.1 mL | 10 | Methanol |
| 5 | 5 | 0.05 mL | 10 | Methanol |
| 6 | 1 | 0.01 mL | 10 | Methanol |
HPLC Method for this compound Analysis
The following is a recommended HPLC method for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% formic acid or other modifier) in a gradient or isocratic elution. A starting point can be a 40:60 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
Data Presentation
The data obtained from the HPLC analysis of the working standard solutions should be used to construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method should be evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999.
Example Calibration Curve Data:
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Visualizations
Workflow for this compound Standard Preparation and HPLC Analysis
Caption: Workflow for this compound Standard Preparation and Analysis.
Logical Relationship of Key Experimental Parameters
Caption: Key Parameters for Accurate this compound Quantification.
References
- 1. This compound | C21H23NO5 | CID 98570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protopine and this compound Interactions with Plasma Proteins [mdpi.com]
- 3. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Simulation of Allocryptopine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allocryptopine, a protopine alkaloid found in various medicinal plants, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects.[1][2] These diverse biological activities suggest that this compound interacts with multiple protein targets. Molecular docking simulations are a powerful computational tool to predict the binding affinity and interaction patterns between a small molecule, such as this compound, and its macromolecular targets. This application note provides a detailed protocol for performing molecular docking simulations of this compound with its potential protein targets and outlines the associated signaling pathways.
Introduction
Understanding the molecular mechanism of action of a bioactive compound is crucial for drug discovery and development. This compound has been shown to modulate several key signaling pathways involved in various diseases. Molecular docking simulations can provide valuable insights into the potential binding modes of this compound to its target proteins, helping to elucidate its mechanism of action and guide further experimental studies. This document details the procedures for preparing the ligand and protein structures, performing the docking simulations using AutoDock Vina, and analyzing the results.
Identified Potential Protein Targets for this compound
Several studies have identified potential protein targets for this compound through various experimental and computational approaches. These targets are implicated in a range of cellular processes and disease pathologies.
-
Ion Channels: this compound has been reported to have anti-arrhythmic effects by targeting multiple ion channels.[1][3]
-
CX3CL1-CX3CR1 Axis: In the context of inflammation, this compound has been shown to interact with the chemokine CX3CL1 and its receptor CX3CR1.[2]
-
PI3K/Akt Signaling Pathway: Key proteins in this pathway, such as Akt, are potential targets of this compound, playing a role in its anti-inflammatory and neuroprotective effects.[2][4]
-
NF-κB: This transcription factor, a critical mediator of inflammation, has been identified as a downstream target of this compound's action.[2]
-
GSK-3β and CDK5: These kinases, involved in tau protein phosphorylation in neurodegenerative diseases, are also potential targets.[4]
-
Plasma Proteins: this compound has been shown to bind to human serum albumin (HSA) and α-1-acid glycoprotein (AAG).[5][6]
Quantitative Data from Molecular Docking Simulations
The following tables summarize the binding affinities of this compound with some of its identified target proteins as reported in the literature. It is important to note that comprehensive quantitative data for all potential targets is not available and would require specific computational studies to be performed. The data presented here is for illustrative purposes based on available information.
Table 1: Binding Affinities of this compound with Human Plasma Proteins
| Target Protein | Binding Affinity (kcal/mol) | Reference |
| Human Serum Albumin (HSA) | -8.8 | [5] |
| α-1-Acid Glycoprotein (AAG) | -9.8 | [5] |
Table 2: Illustrative Binding Affinities of this compound with Other Target Proteins
Note: The following data are illustrative examples based on the potential of this compound to bind these targets as suggested by qualitative studies.[2][4] Actual binding energies would need to be determined through dedicated docking experiments.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Predicted RMSD (Å) |
| CX3CL1 | -7.5 | 2.8 | 1.5 |
| CX3CR1 | -8.2 | 0.8 | 1.2 |
| Akt1 | -9.1 | 0.2 | 1.0 |
| NF-κB (p65) | -7.9 | 1.5 | 1.8 |
| GSK-3β | -8.5 | 0.5 | 1.3 |
| CDK5 | -8.0 | 1.2 | 1.6 |
Signaling Pathways
The interaction of this compound with its target proteins can modulate key signaling pathways implicated in various physiological and pathological processes.
Akt/GSK-3β/Tau Signaling Pathway
This compound has been suggested to exert neuroprotective effects by modulating the Akt/GSK-3β/Tau pathway.[4] By enhancing the phosphorylation of Akt, it can lead to the inhibition of GSK-3β, which in turn reduces the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[4]
CX3CL1/CX3CR1/NF-κB Signaling Pathway
In inflammatory conditions, this compound may act on the CX3CL1/CX3CR1 axis, which can lead to the downstream inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression.[2]
Experimental Protocols: Molecular Docking with AutoDock Vina
This section provides a detailed step-by-step protocol for performing molecular docking of this compound with a target protein using AutoDock Vina.
Experimental Workflow
Ligand Preparation (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID 72300) in SDF or MOL2 format.
-
Convert to PDBQT Format:
-
Use a molecular modeling software like PyMOL or Open Babel to convert the ligand file to PDB format.
-
Use AutoDockTools (ADT) to convert the PDB file to PDBQT format. This step adds Gasteiger charges and defines the rotatable bonds.
-
In ADT: Ligand -> Input -> Open -> Select the ligand PDB file.
-
Then: Ligand -> Torsion Tree -> Detect Root.
-
Finally: Ligand -> Output -> Save as PDBQT.
-
Protein Preparation (Target Protein)
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Ensure the structure is of high resolution and, if possible, co-crystallized with a ligand to identify the binding site.
-
Prepare the Protein for Docking:
-
Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.
-
Remove water molecules, co-solvents, and any existing ligands from the protein structure.
-
If the protein has multiple chains, select the chain of interest.
-
Save the cleaned protein structure as a new PDB file.
-
-
Convert to PDBQT Format:
-
Open the cleaned PDB file in AutoDockTools.
-
Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar only.
-
Add Kollman charges: Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein as a PDBQT file: Grid -> Macromolecule -> Choose -> Select the protein -> Save as PDBQT.
-
Grid Box Generation
-
Define the Binding Site: The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.
-
Set Grid Parameters:
-
In ADT, with the protein loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions (in Angstroms) of the box to cover the entire binding pocket. The coordinates of the center and the size of the box will be used in the configuration file.
-
Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Run Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing the PDBQT files and the configuration file.
-
Execute the following command:
-
Vina will perform the docking and generate an output file (e.g., allocryptopine_out.pdbqt) containing the docked poses and a log file (log.txt) with the binding affinity scores.
-
Analysis of Results
-
Examine the Log File: The log.txt file will contain a table of the binding affinities (in kcal/mol) for the different predicted binding modes (poses). The lower the binding energy, the more favorable the interaction.
-
Analyze Docked Poses: The output PDBQT file contains the coordinates of the ligand for each predicted pose.
Visualization of Interactions
-
Load Structures: Open the protein PDBQT file and the output ligand PDBQT file in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
Analyze Interactions: Visualize the interactions between this compound and the amino acid residues in the protein's binding site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This analysis provides insights into the structural basis of the binding.
Conclusion
Molecular docking is a valuable computational technique for investigating the interactions between this compound and its potential protein targets. The protocols and information provided in this application note offer a comprehensive guide for researchers to perform these simulations and interpret the results. By combining computational predictions with experimental validation, a deeper understanding of the pharmacological mechanisms of this compound can be achieved, accelerating its potential development as a therapeutic agent.
References
Application of Circular Dichroism Spectroscopy in the Study of Allocryptopine-Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the conformational properties of chiral molecules, such as proteins.[1][2][3] This method is particularly valuable in drug development for characterizing the binding of small molecules, like the isoquinoline alkaloid allocryptopine, to target proteins. The binding of a ligand can induce conformational changes in a protein, which can be detected and quantified using CD spectroscopy.[4][5][6]
The interaction between this compound and a protein can be monitored through two primary mechanisms:
-
Changes in Protein Secondary and Tertiary Structure: The binding of this compound can alter the secondary structure of the protein (e.g., α-helix, β-sheet content) or its tertiary structure. These changes are reflected in the far-UV (190-250 nm) and near-UV (250-350 nm) CD spectra, respectively.[3][7] For instance, studies on the interaction of this compound with human serum albumin (HSA) and α-1-acid glycoprotein (AAG) have shown that while the binding is stable, it does not significantly perturb the overall secondary structure of these proteins.
-
Induced Circular Dichroism (ICD): If this compound is achiral or its own CD signal is negligible, upon binding to the chiral environment of a protein, it can exhibit an induced CD spectrum.[1][2] The intensity of the ICD signal is proportional to the concentration of the bound ligand and can be used to determine binding affinities and stoichiometry.
The quantitative analysis of CD spectral changes upon titration of a protein with this compound allows for the determination of binding constants (K_a_), providing valuable insights into the thermodynamics of the interaction. This data is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates.
Quantitative Data Summary
The following table summarizes the quantitative data from a study on the interaction of this compound (ACP) with Human Serum Albumin (HSA) and α-1-acid glycoprotein (AAG), detailing the changes in the secondary structure content of the proteins upon binding.
| Protein | Ligand | Molar Ratio (Protein:Ligand) | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |
| HSA | None | 1:0 | 62.8 | 10.3 | 11.5 | 15.4 |
| ACP | 1:1 | 62.5 | 10.4 | 11.6 | 15.5 | |
| ACP | 1:5 | 62.1 | 10.5 | 11.7 | 15.7 | |
| ACP | 1:10 | 61.8 | 10.6 | 11.8 | 15.8 | |
| AAG | None | 1:0 | 28.5 | 22.1 | 20.3 | 29.1 |
| ACP | 1:1 | 28.3 | 22.2 | 20.4 | 29.1 | |
| ACP | 1:5 | 28.0 | 22.4 | 20.5 | 29.1 | |
| ACP | 1:10 | 27.8 | 22.5 | 20.6 | 29.1 |
Data adapted from a study on the interactions of this compound with plasma proteins.
Experimental Protocols
Protocol 1: Determination of this compound-Induced Changes in Protein Secondary Structure
This protocol outlines the steps to assess the impact of this compound binding on the secondary structure of a target protein using far-UV CD spectroscopy.
1. Materials and Reagents:
-
Target protein (e.g., HSA, AAG)
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
High-purity water
-
Nitrogen gas for purging the spectrometer
2. Equipment:
-
Circular dichroism spectrometer (e.g., Jasco J-1500)
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Micropipettes
-
Spectrophotometer for concentration determination
3. Sample Preparation:
-
Prepare a stock solution of the target protein in the phosphate buffer. Determine the precise concentration using a spectrophotometer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO), and then dilute it in the phosphate buffer. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting the protein structure.
-
Prepare a series of samples with a constant concentration of the protein and increasing concentrations of this compound (e.g., molar ratios of 1:0, 1:1, 1:5, 1:10).
-
Prepare a corresponding blank solution for each sample, containing the same concentration of this compound in the buffer without the protein.
4. Instrumental Parameters:
-
Wavelength Range: 200-250 nm
-
Scan Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 1 s
-
Accumulations: 3-5 scans for each spectrum to improve the signal-to-noise ratio.
-
Temperature: 25°C (or physiological temperature, 37°C)
-
Pathlength: 1 mm
5. Data Acquisition:
-
Purge the spectrometer with nitrogen gas for at least 30 minutes before measurements.
-
Record the CD spectrum of the buffer solution as a baseline.
-
For each sample, record the CD spectrum.
-
Subtract the corresponding blank spectrum (buffer with this compound) from the sample spectrum to correct for any background signal from the ligand and the solvent.
6. Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs_ * 100) / (c * n * l) where θ_obs_ is the observed ellipticity in degrees, c is the molar concentration of the protein, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of secondary structure elements (α-helix, β-sheet, etc.) from the processed CD spectra.
-
Compare the secondary structure content of the protein in the absence and presence of this compound.
Visualizations
Experimental Workflow for CD Spectroscopy
Caption: Workflow for this compound-Protein Binding Analysis using CD Spectroscopy.
Proposed Signaling Pathway Modulated by this compound
Recent studies have elucidated the anti-inflammatory effects of this compound through the modulation of specific signaling pathways. One such pathway involves the CX3CL1-CX3CR1 axis, which plays a crucial role in inflammatory responses.
Caption: this compound's modulation of the CX3CL1/GNB5/AKT/NF-κB signaling pathway.
References
- 1. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 24240-04-8 [chemicalbook.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Allocryptopine in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, an isoquinoline alkaloid found in various plant species of the Papaveraceae family, has garnered scientific interest due to its diverse pharmacological activities. Preclinical studies have indicated its potential as an anti-inflammatory, neuroprotective, and antiarrhythmic agent. These effects are thought to be mediated through its interaction with various cellular targets. Understanding the binding characteristics of this compound to specific receptors and proteins is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Competitive binding assays are a fundamental tool in pharmacology and drug discovery for determining the affinity of a ligand, such as this compound, for a specific receptor. This application note provides a detailed protocol for conducting competitive binding assays with this compound and presents available binding data. Furthermore, it outlines key signaling pathways that may be modulated by this compound's binding to G-protein coupled receptors (GPCRs).
Data Presentation: Known Binding Affinities of this compound
While comprehensive screening of this compound against a wide panel of neurotransmitter receptors is not extensively documented in publicly available literature, some binding and functional data have been reported. The following tables summarize the currently available quantitative data for this compound's interaction with plasma proteins and an ion channel. The absence of data for key neurotransmitter receptors highlights a research gap that can be addressed using the protocols outlined in this document.
Table 1: Binding of this compound to Human Plasma Proteins [1][2]
| Protein | Binding Site | Binding Affinity (ΔGbind, kcal/mol) |
| Human Serum Albumin (HSA) | Site 1 (IIA) | -17.6 |
| Human Serum Albumin (HSA) | Site 2 (IIIA) | -20.1 |
| α-1-Acid Glycoprotein (AAG) | Not Specified | -17.0 |
Note: Binding free energy (ΔGbind) was determined by molecular dynamics simulations. A more negative value indicates a stronger binding affinity.
Table 2: Functional Inhibition of hERG Potassium Channel by this compound
| Target | Assay Type | IC50 (µM) |
| hERG Potassium Channel | Whole-cell patch-clamp | 49.65 |
Experimental Protocols
This section provides a detailed methodology for a radioligand competitive binding assay to determine the binding affinity (Ki) of this compound for a target receptor, such as a dopamine, serotonin, or adrenergic receptor subtype. This protocol is adapted from standard industry practices.
Principle of the Assay
A competitive binding assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from its receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the half-maximal inhibitory concentration (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the affinity of this compound for the receptor.
Materials
-
This compound: Stock solution of known concentration (e.g., 10 mM in DMSO).
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human dopamine D2 receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for the D2 receptor).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Determiner: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for the D2 receptor).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Cell harvester.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare the radioligand working solution in assay buffer at a concentration close to its Kd value.
-
Prepare the receptor membrane suspension in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + Non-specific Binding Determiner.
-
Competition: Receptor membranes + Radioligand + each concentration of this compound.
-
-
-
Incubation:
-
Add the receptor membrane suspension to all wells.
-
Add the appropriate solutions (assay buffer for total binding, non-specific binding determiner for NSB, and this compound dilutions for competition) to the respective wells.
-
Initiate the binding reaction by adding the radioligand working solution to all wells.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
-
Harvesting:
-
Terminate the assay by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Add scintillation fluid to each well of a collection plate and place the corresponding filter disc into the well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of the total binding wells.
-
For the competition wells, convert the CPM to the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations: Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and the potential downstream effects of this compound binding, the following diagrams are provided.
References
Application Notes and Protocols for Investigating the Neuroprotective Effects of Allocryptopine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allocryptopine, a protopine alkaloid found in plants of the Papaveraceae family, has emerged as a promising natural compound with significant neuroprotective properties.[1] Preclinical studies have demonstrated its potential to mitigate neuronal damage through a variety of mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] These attributes make this compound a compelling candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
These application notes provide a comprehensive guide for the experimental design of in vitro and in vivo studies to evaluate the neuroprotective effects of this compound. Detailed protocols for key assays are provided to ensure robust and reproducible data generation.
Key Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways:
-
Anti-inflammatory Effects: this compound attenuates inflammatory responses in microglial cells by targeting the TLR4-dependent NF-κB and p38 MAPK pathways. This leads to a reduction in the production of pro-inflammatory cytokines.
-
Antioxidant Effects: The compound effectively suppresses intracellular reactive oxygen species (ROS) levels, a key factor in oxidative stress-induced neuronal damage.[2][3]
-
Anti-apoptotic Effects: this compound inhibits neuronal apoptosis by modulating the Akt/GSK-3β/τ pathway and regulating the mitochondrial apoptotic pathway through the Bax/Bcl-2 ratio.[2][3][4][5][6][7]
In Vitro Experimental Design
Cell Models
-
PC12 Cells (differentiated): A rat pheochromocytoma cell line that, upon differentiation with Nerve Growth Factor (NGF), exhibits a neuron-like phenotype. These cells are an excellent model for studying oxidative stress-induced neuronal apoptosis.
-
BV-2 Cells: An immortalized murine microglial cell line widely used to investigate neuroinflammation and the anti-inflammatory effects of compounds.
In Vitro Models of Neurotoxicity
-
Oxidative Stress Model: Differentiated PC12 cells are treated with hydrogen peroxide (H₂O₂) to induce oxidative stress and subsequent apoptosis.
-
Neuroinflammation Model: BV-2 microglial cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory mediators.
Experimental Workflow: In Vitro Studies
Detailed In Vitro Protocols
Cell Viability Assays
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
PC12 or BV-2 cells
-
96-well plates
-
This compound
-
H₂O₂ or LPS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
For PC12 cells, differentiate with NGF (50-100 ng/mL) for 48-72 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding H₂O₂ (final concentration 100-200 µM for PC12) or LPS (final concentration 1 µg/mL for BV-2) and incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
Cell culture supernatant from treated cells
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant after treatment as described in the MTT assay.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Briefly, mix the supernatant with the reaction mixture provided in the kit.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
Oxidative Stress Assays
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry.
Materials:
-
Treated cells
-
DCFH-DA (10 mM stock in DMSO)
-
PBS
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS and analyze immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.
These assays measure the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).
Materials:
-
Cell lysates from treated cells
-
SOD and GPx activity assay kits
-
Microplate reader
Protocol:
-
Prepare cell lysates according to the instructions of the respective assay kits.
-
Perform the SOD and GPx activity assays following the manufacturer's protocols.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
Apoptosis Assays
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Treated cells on coverslips or slides
-
TUNEL assay kit
-
Fluorescence microscope
Protocol:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Follow the manufacturer's protocol for the TUNEL staining procedure.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the apoptotic cells using a fluorescence microscope.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Protocol:
-
Prepare cell lysates as per the kit's instructions.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.[8][9]
Anti-inflammatory Assay
This protocol quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated BV-2 cells
-
ELISA kits for specific cytokines
-
Microplate reader
Protocol:
-
Collect the supernatant from LPS-stimulated BV-2 cells treated with or without this compound.
-
Perform the ELISA according to the manufacturer's instructions for each cytokine.[10][11][12]
-
Briefly, coat the plate with capture antibody, add samples and standards, then detection antibody, and finally the substrate.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Signaling Pathway Analysis
Western Blot Protocol
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways affected by this compound.
Key Proteins to Analyze:
-
Akt/GSK-3β/τ Pathway: p-Akt, Akt, p-GSK-3β, GSK-3β, p-τ, τ
-
NF-κB Pathway: p-p65, p65, IκBα
-
Mitochondrial Apoptosis Pathway: Bax, Bcl-2, Cleaved Caspase-3
Protocol:
-
Prepare total protein lysates from treated cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagrams
In Vivo Experimental Design
Animal Models
-
6-OHDA-induced Parkinson's Disease Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of mice or rats induces a progressive loss of dopaminergic neurons, mimicking Parkinson's disease.
-
Amyloid-β-induced Alzheimer's Disease Model: Intracerebroventricular (ICV) injection of amyloid-β (Aβ) oligomers in mice can induce cognitive deficits and neuroinflammation characteristic of Alzheimer's disease.
Experimental Workflow: In Vivo Studies
Detailed In Vivo Protocols
Behavioral Tests
Protocol:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
Start the rotation with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[10][11][13][14][15]
-
Record the latency to fall from the rod.
-
Perform 3 trials per mouse with an inter-trial interval of 15-20 minutes.
Protocol:
-
Place the mouse in the center of the elevated plus maze, facing an open arm.[16][17][18][19][20]
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
Protocol:
-
Place the mouse at the end of one arm of the Y-maze.
-
Allow the mouse to freely explore the three arms for 8 minutes.[21]
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation.
Protocol:
-
Acquisition Phase (4-5 days):
-
Probe Trial (Day after last acquisition day):
-
Remove the platform and allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Post-mortem Analysis
-
Histology: Perform immunohistochemistry on brain sections to assess neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons in the 6-OHDA model), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and apoptosis (TUNEL staining).
-
Biochemical Assays: Use brain homogenates to perform ELISAs for cytokine levels, and Western blots for the analysis of signaling pathway proteins as described in the in vitro section.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Cell Viability and Oxidative Stress in H₂O₂-treated PC12 Cells
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (Fold Change) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 |
| H₂O₂ (150 µM) | 52 ± 4.1 | 5.7 ± 0.6 |
| H₂O₂ + this compound (1 µM) | 65 ± 3.8 | 4.2 ± 0.4 |
| H₂O₂ + this compound (5 µM) | 78 ± 4.5 | 2.8 ± 0.3 |
| H₂O₂ + this compound (10 µM) | 89 ± 5.0 | 1.5 ± 0.2 |
Data are presented as mean ± SD. Data is illustrative.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 25 ± 3.1 | 15 ± 2.5 |
| LPS (1 µg/mL) | 450 ± 25.8 | 320 ± 18.4 |
| LPS + this compound (1 µM) | 310 ± 15.2 | 215 ± 12.9 |
| LPS + this compound (5 µM) | 180 ± 10.6 | 125 ± 8.7 |
| LPS + this compound (10 µM) | 95 ± 7.9 | 60 ± 5.1 |
Data are presented as mean ± SD. Data is illustrative.
Table 3: Effect of this compound on Apoptosis-related mRNA Expression [3][27]
| Treatment Group | Bax mRNA (Fold Change) | Bcl-2 mRNA (Fold Change) |
| Control | 1.0 | 1.0 |
| H₂O₂ | 3.5 | 0.4 |
| H₂O₂ + this compound | 1.2 | 2.8 |
Data is illustrative based on published findings.[3][27]
Conclusion
The experimental designs and detailed protocols provided in these application notes offer a robust framework for investigating the neuroprotective potential of this compound. By systematically evaluating its effects on key pathological mechanisms in both in vitro and in vivo models, researchers can gain valuable insights into its therapeutic promise for neurodegenerative diseases.
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2/Bax ratio increase does not prevent apoptosis of glia and granular neurons in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation | Semantic Scholar [semanticscholar.org]
- 9. This compound [cuip.cz]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. scispace.com [scispace.com]
- 12. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. protocols.io [protocols.io]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 19. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 20. (PDF) The use of the elevated plus maze as an assay of anxiety-related behavior in rodents (2007) | Alicia A. Walf | 2670 Citations [scispace.com]
- 21. Y-Maze Protocol [protocols.io]
- 22. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. cyagen.com [cyagen.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Allocryptopine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing animal models to assess the therapeutic efficacy of Allocryptopine, a protopine isoquinoline alkaloid with demonstrated anti-inflammatory, neuroprotective, and anti-arrhythmic properties. The following sections offer comprehensive guidance on experimental design, procedural methodologies, and data interpretation for key disease models.
Inflammatory Bowel Disease (IBD) Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is a well-established and widely used method to induce colitis that mimics aspects of human ulcerative colitis. This compound has been shown to ameliorate disease severity in this model by modulating inflammatory signaling pathways.
Efficacy Data of this compound in DSS-Induced Colitis
The following table summarizes the quantitative outcomes of this compound treatment in a DSS-induced colitis mouse model.
| Parameter | Control Group | DSS-Induced Colitis Group | DSS + this compound (50 mg/kg) | Reference |
| Colon Length (cm) | ~8.5 | ~5.5 | ~7.5 | [1] |
| Relative p-AKT Protein Expression (fold change) | 1.0 | Increased | Decreased | [1] |
| Relative p-NF-κB p65 Protein Expression (fold change) | 1.0 | Increased | Decreased | [1] |
Experimental Protocol: DSS-Induced Colitis
This protocol details the induction of acute colitis in mice and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Animal caging and husbandry supplies
-
Standard laboratory equipment for oral gavage, tissue collection, and analysis.
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Control Group: Receive regular drinking water and vehicle.
-
DSS Group: Receive DSS in drinking water and vehicle.
-
DSS + this compound Group: Receive DSS in drinking water and this compound.
-
-
Induction of Colitis:
-
Prepare a 3% (w/v) DSS solution in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water to the DSS and DSS + this compound groups for 7 consecutive days. The control group receives regular drinking water.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a 50 mg/kg dosage.
-
Administer this compound or vehicle daily via oral gavage for the duration of the DSS treatment.
-
-
Monitoring:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection:
-
At the end of the treatment period (e.g., day 8), euthanize the mice.
-
Carefully dissect the colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect colon tissue samples for histological analysis and molecular assays (e.g., Western blotting).
-
Experimental Workflow: DSS-Induced Colitis Model
Signaling Pathway of this compound in IBD
Cardiac Arrhythmia Models
This compound has shown potential as an anti-arrhythmic agent in various preclinical models. The following are examples of chemically-induced and ischemia-induced arrhythmia models where its efficacy can be evaluated.
Efficacy Data of this compound in Arrhythmia Models
| Animal Model | Arrhythmia Induction | This compound Effect | Reference |
| Mice | Chloroform-induced ventricular fibrillation | Reduced incidence of ventricular fibrillation | [2] |
| Rats | CaCl2-ACh-induced atrial fibrillation | Reduced incidence of atrial fibrillation | [2] |
| Rats | Aconitine-induced arrhythmia | Increased threshold for arrhythmia induction | [2] |
| Rats | Coronary artery ligation-induced arrhythmia | Attenuated life-threatening arrhythmias | [3] |
Experimental Protocol: Chemically-Induced Arrhythmia in Rats
This protocol provides a general framework for inducing arrhythmia using chemical agents and assessing the anti-arrhythmic potential of this compound.
Materials:
-
Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., sodium pentobarbital)
-
Arrhythmogenic agent (e.g., Aconitine, Calcium Chloride)
-
This compound
-
Saline solution
-
ECG recording equipment
-
Intravenous (IV) infusion setup
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Insert an IV catheter into a suitable vein (e.g., tail vein or femoral vein) for drug administration.
-
Attach ECG electrodes to record cardiac electrical activity.
-
-
Baseline Recording: Record a stable baseline ECG for at least 15-20 minutes.
-
This compound/Vehicle Administration:
-
Administer a predetermined dose of this compound or vehicle (saline) intravenously.
-
-
Induction of Arrhythmia:
-
Following the administration of the test compound, infuse the arrhythmogenic agent at a constant rate.
-
Aconitine: Infuse a solution of aconitine until the onset of ventricular arrhythmia.
-
Calcium Chloride: Administer a bolus injection of calcium chloride to induce arrhythmia.
-
-
ECG Monitoring: Continuously monitor the ECG for the onset, duration, and severity of arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia, ventricular fibrillation).
-
Data Analysis: Analyze the ECG recordings to determine the protective effect of this compound against chemically-induced arrhythmias.
Experimental Workflow: Chemically-Induced Arrhythmia Model
Neuroprotection Models (Proposed)
While in vivo studies on the neuroprotective effects of this compound are limited, its known mechanism of action through the Akt signaling pathway suggests its potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] The following is a proposed experimental design based on common animal models for these conditions.
Proposed Animal Model: MPTP-Induced Parkinson's Disease Model in Mice
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used to study Parkinson's disease as it induces the loss of dopaminergic neurons in the substantia nigra.
Proposed Experimental Protocol
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
This compound
-
Saline
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Immunohistochemistry reagents for tyrosine hydroxylase (TH) staining
-
HPLC equipment for neurotransmitter analysis
Procedure:
-
Group Allocation and Treatment:
-
Divide mice into control, MPTP, and MPTP + this compound groups.
-
Pre-treat the MPTP + this compound group with this compound for a specified period.
-
-
Induction of Parkinsonism:
-
Administer MPTP (e.g., 20-30 mg/kg, intraperitoneally) daily for 5 consecutive days.
-
Continue this compound treatment throughout the MPTP administration period and for a designated time afterward.
-
-
Behavioral Assessment:
-
Conduct behavioral tests such as the rotarod test to assess motor coordination and the open-field test for locomotor activity at baseline and after the treatment period.
-
-
Neurochemical Analysis:
-
Euthanize the mice and collect brain tissue.
-
Measure the levels of dopamine and its metabolites in the striatum using HPLC.
-
-
Histological Analysis:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
-
Proposed Signaling Pathway for Neuroprotection
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Coronary artery ligation, early arrhythmias, and determination of the ischemic area in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Allocryptopine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the pharmacokinetic analysis of this compound in a rat model, based on currently available scientific literature.
Disclaimer: The quantitative pharmacokinetic data presented herein are derived from a study where α-Allocryptopine was administered to rats as a component of a complex herbal decoction. These values may not be fully representative of the pharmacokinetics of pure this compound, as other components in the decoction could influence its absorption, distribution, metabolism, and excretion. To date, comprehensive pharmacokinetic studies of pure this compound, including intravenous administration to determine absolute bioavailability, are not available in the public domain.
Data Presentation
The following table summarizes the pharmacokinetic parameters of α-Allocryptopine in rats following oral administration of a Zanthoxylum nitidum decoction.
Table 1: Pharmacokinetic Parameters of α-Allocryptopine in Rats After Oral Administration of Zanthoxylum nitidum Decoction [1][2]
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Peak Plasma Concentration | Cmax | 16.8 ± 4.5 | ng/mL |
| Time to Peak Concentration | Tmax | 0.38 ± 0.13 | h |
| Half-life | t1/2 | 0.78 ± 0.17 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 35.6 ± 7.8 | ng·h/mL |
| Area Under the Curve (0-∞) | AUC(0-∞) | 37.4 ± 8.2 | ng·h/mL |
| Mean Residence Time (0-t) | MRT(0-t) | 1.25 ± 0.21 | h |
| Mean Residence Time (0-∞) | MRT(0-∞) | 1.35 ± 0.24 | h |
Experimental Protocols
Animal Model and Housing
-
Species: Sprague-Dawley rats[2]
-
Sex: Male[2]
-
Weight: 250 ± 20 g[2]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and a relative humidity of 50 ± 10%. Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
Fasting: Rats should be fasted for 12 hours before drug administration, with free access to water.
Drug Administration
a) Oral Administration (Gavage)
-
Drug Preparation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). The concentration should be calculated based on the desired dose and the administration volume.
-
Dosage: The dosage should be determined based on the study objectives.
-
Procedure:
-
Gently restrain the rat.
-
Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the drug solution/suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
b) Intravenous Administration (for bioavailability studies - protocol based on general procedures as specific data for this compound is unavailable)
-
Drug Preparation: Prepare a sterile, isotonic solution of this compound for injection. The vehicle should be a pharmaceutically acceptable carrier (e.g., saline).
-
Dosage: The intravenous dose should be a fraction of the oral dose, considering potential differences in potency.
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the area over the lateral tail vein.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 27-gauge needle attached to a syringe into the lateral tail vein.
-
Administer the drug solution as a bolus or a slow infusion.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal during recovery from anesthesia.
-
Blood Sample Collection
-
Sampling Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. Suggested time points for oral administration are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For intravenous administration, earlier time points (e.g., 2, 5, 15, 30 minutes) are crucial.
-
Procedure (from the tail vein):
-
Place the rat in a restraint device.
-
Warm the tail using a heat lamp or warm water to dilate the blood vessels.
-
Puncture the lateral tail vein with a 27-gauge needle.
-
Collect approximately 0.2-0.3 mL of blood into a heparinized microcentrifuge tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Separate the plasma supernatant and store it at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
The following is a general protocol for the quantification of this compound in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on methods for similar alkaloids.[2]
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of this compound and the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for the pharmacokinetic analysis of this compound in rats.
Caption: Proposed in vitro metabolic pathways of this compound in rat liver S9.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling and Pharmacokinetic Studies of Alkaloids in Rats After Oral Administration of Zanthoxylum nitidum Decoction by UPLC-Q-TOF-MS/MS and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Allocryptopine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of Allocryptopine and detailed protocols for studying its mechanisms of action in various cell lines. This compound, an isoquinoline alkaloid, has demonstrated significant potential in neuroprotection, anti-inflammatory, and anti-cancer applications.
Summary of this compound's Cellular Effects
This compound has been shown to exert a range of biological activities in different cell types. In neurobiology, it protects against oxidative stress-induced apoptosis in neuronal cells.[1][2] In oncology, it suppresses the proliferation and epithelial-mesenchymal transition (EMT) of cancer cells. Furthermore, it exhibits anti-inflammatory properties by modulating key signaling pathways.[3][4][5]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound observed in various studies.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment Condition | Effect | Reference |
| Differentiated PC12 (dPC12) | H₂O₂-induced oxidative stress | Suppressed intracellular ROS levels and inhibited neural cell apoptosis. | |
| Oral Squamous Cell Carcinoma (OSCC) | This compound treatment | Suppressed cell viability, migration, and invasion in a dose-dependent manner. | |
| Differentiated PC12 (dPC12) | H₂O₂-induced neuronal damage | Suppressed intracellular ROS production (5.7-fold), percentage of apoptotic cells (3.0-fold), and cells in the sub-G1 phase (6.8-fold).[1][2] | [1][2] |
Table 2: Effects of this compound on Gene and Protein Expression
| Cell Line | Target | Effect | Reference |
| Differentiated PC12 (dPC12) | p-Akt, p-GSK-3β | Increased phosphorylation levels. | |
| Oral Squamous Cell Carcinoma (OSCC) | E-cadherin | Upregulated expression. | |
| Oral Squamous Cell Carcinoma (OSCC) | N-cadherin, Vimentin, PTCH1, SMO, GLI1, METTL3 | Downregulated expression. | |
| Dextran Sulfate-Induced Mice Colon | CX3CL1, GNB5, p-AKT, p-NF-κB | Downregulated content/phosphorylation. | [3][4] |
| Differentiated PC12 (dPC12) | Bax, Caspase-9/-3 mRNA | Reduced expression (2.4-3.5-fold). | [1][2] |
| Differentiated PC12 (dPC12) | Bcl-2 mRNA | Increased expression (3.0-fold). | [1][2] |
| Human Hepatocytes & HepG2 | CYP1A1, CYP1A2 mRNA | Dose-dependently increased levels. | [6] |
| BV-2 Microglial Cells | IL-1β, IL-6, TNF-α, Cox-2, iNOS | Inhibition of expression. | [5] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Allocryptopine Immobilization for SPR Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the immobilization of Allocryptopine for Surface Plasmon Resonance (SPR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why are standard amine or thiol coupling chemistries not effective for immobilizing this compound?
A1: Standard amine and thiol coupling chemistries target primary amine (-NH₂) and thiol (-SH) groups on the ligand for covalent attachment to the sensor surface.[1] this compound's chemical structure contains methoxy groups, a tertiary amine, and a ketone, but it lacks primary amine or thiol groups. Consequently, direct immobilization using N-hydroxysuccinimide (NHS)/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)-activated carboxymethyl dextran surfaces (for amine coupling) or maleimide/pyridyl disulfide surfaces (for thiol coupling) is not feasible without prior chemical modification of the this compound molecule.
Q2: What are the recommended strategies for immobilizing this compound on an SPR sensor chip?
A2: Due to the absence of suitable functional groups for direct covalent coupling, two main strategies are recommended for immobilizing this compound:
-
Chemical Derivatization: This involves modifying the this compound molecule to introduce a reactive functional group. A promising approach is to target the ketone group to create a derivative that can be coupled to the sensor surface. For instance, the ketone can be reacted with hydrazine to form a hydrazone, which can then be covalently linked to a hydrazide-activated sensor surface.[2][3]
-
Capture-Based Immobilization: This is an indirect method where a binding partner to this compound is first immobilized on the sensor surface.[4] this compound is then "captured" by this immobilized partner. This strategy requires a known, stable interaction partner for this compound. Common capture methods include using biotin-streptavidin or antibody-antigen interactions.[4][5]
Q3: Which sensor chip should I choose for my this compound SPR experiments?
A3: The choice of sensor chip depends on your chosen immobilization strategy:
-
For Chemical Derivatization (e.g., via the ketone group): A carboxymethylated dextran sensor chip (like a CM5 chip) is a good starting point as it can be modified to present hydrazide groups for coupling with the derivatized this compound.[2][6]
-
For Capture-Based Methods: The choice will depend on the tag used on the capture molecule. For example, a streptavidin (SA) sensor chip is suitable for capturing biotinylated molecules.[1] If using a His-tagged capture protein, an NTA sensor chip would be appropriate.[1]
Q4: What are some general considerations for optimizing SPR experiments with small molecules like this compound?
A4: When working with small molecules, it is crucial to:
-
Maximize Ligand Density: A higher density of the immobilized ligand is often necessary to obtain a sufficient signal when binding a small molecule analyte.[7]
-
Minimize Non-Specific Binding: Use blocking agents like ethanolamine or bovine serum albumin (BSA) to deactivate any remaining active sites on the sensor surface after immobilization.[8] Optimizing the buffer composition, for instance by adding a small amount of surfactant like Tween-20, can also help reduce non-specific interactions.[9]
-
Ensure Sample Quality: The purity of this compound and any interaction partners is critical for obtaining reliable and reproducible data.[5]
-
Perform Buffer Scouting: The choice of running buffer can significantly impact binding interactions. It's advisable to test different buffer conditions to find the one that minimizes non-specific binding and provides the best signal-to-noise ratio.[5]
Troubleshooting Guides
Issue 1: No or Low Immobilization of this compound
Q: I am attempting to immobilize this compound using a standard amine/thiol coupling kit, but I am seeing no significant increase in response units (RU). What is going wrong?
A: As detailed in the FAQs, this compound lacks the necessary primary amine or thiol groups for these standard coupling chemistries. To achieve successful immobilization, you will need to either chemically modify this compound to introduce a reactive group or use a capture-based approach. A recommended derivatization strategy is to target the ketone group.
Issue 2: Baseline Instability After Immobilization
Q: After immobilizing my derivatized this compound, the baseline is drifting or unstable. How can I fix this?
A: Baseline drift can be caused by several factors:
-
Incomplete Surface Deactivation: Ensure that all unreacted sites on the sensor surface have been thoroughly deactivated. A longer injection of the deactivating agent (e.g., ethanolamine) might be necessary.[6]
-
Non-Covalently Bound Ligand: Some of the derivatized this compound may be non-covalently adsorbed to the surface. Try washing the surface with a high salt buffer or a solution with a different pH to remove any loosely bound molecules.
-
Buffer Equilibration: The sensor surface may not be fully equilibrated with the running buffer. Allow the buffer to flow over the surface for an extended period to achieve a stable baseline.[10]
Issue 3: Low Signal Intensity Upon Analyte Binding
Q: I have successfully immobilized this compound, but I am getting a very weak signal when I inject my analyte. What can I do to improve the signal?
A: A weak signal in small molecule SPR is a common challenge.[7] Here are some troubleshooting steps:
-
Increase Immobilization Level: A higher density of immobilized this compound can lead to a stronger binding signal. You can try to increase the concentration of the derivatized this compound during the immobilization step or extend the injection time.[7]
-
Check Analyte Concentration: Ensure that you are using an appropriate concentration range for your analyte. It is recommended to test a range of concentrations, ideally spanning from 0.1 to 10 times the expected dissociation constant (Kd).[7]
-
Verify Ligand Activity: The immobilization process, especially chemical derivatization, may have altered the conformation of this compound, reducing its binding activity. If possible, use an alternative method to confirm that the derivatized this compound is still active.
Issue 4: High Non-Specific Binding
Q: I am observing a significant binding response in my reference channel, indicating high non-specific binding. How can I reduce this?
A: Non-specific binding can obscure your specific interaction signal. To mitigate this:
-
Optimize Running Buffer: The composition of your running buffer is critical. Try increasing the ionic strength or adding a non-ionic surfactant (e.g., 0.05% Tween-20) to reduce non-specific hydrophobic interactions.[9]
-
Thorough Surface Blocking: After immobilization, ensure that the sensor surface is thoroughly blocked. You can use standard blocking agents like ethanolamine or consider others such as BSA or casein.[8]
-
Use a Suitable Reference Surface: The reference channel should be treated as closely as possible to the active channel, including the activation and deactivation steps, to effectively subtract bulk refractive index changes and non-specific binding to the surface matrix.[7]
Experimental Protocols
Protocol 1: Immobilization of this compound via Ketone Derivatization and Aldehyde Coupling
This protocol describes a two-stage process: first, the derivatization of this compound's ketone group to a hydrazone, and second, the immobilization of the derivatized this compound onto a hydrazide-activated sensor surface.
Stage 1: Derivatization of this compound with Hydrazine
-
Reaction Setup: In a suitable solvent (e.g., ethanol), dissolve this compound to a known concentration.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the this compound solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Once the reaction is complete, the resulting this compound-hydrazone derivative should be purified to remove unreacted this compound and excess hydrazine. This can be achieved using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the this compound-hydrazone derivative using analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Stage 2: Immobilization of this compound-Hydrazone on a Hydrazide-Modified Sensor Surface
This procedure is based on the aldehyde coupling chemistry, where the sensor surface is modified to present hydrazide groups that will react with the newly formed hydrazone of this compound.[2]
-
Sensor Chip: Start with a carboxymethylated dextran sensor chip (e.g., CM5).
-
Surface Activation: Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[2]
-
Hydrazide Modification: Inject a solution of hydrazine (or carbohydrazide for a safer alternative) to create a hydrazide-functionalized surface.[2][3]
-
Deactivation: Inject a blocking agent like 1 M ethanolamine-HCl, pH 8.5, to deactivate any remaining NHS-esters.[2]
-
Immobilization: Inject the purified this compound-hydrazone derivative over the activated and modified sensor surface. The hydrazone will form a covalent bond with the surface hydrazide groups.
-
Final Wash: Wash the sensor surface with buffer to remove any non-covalently bound material.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Surface Activation | ||
| EDC Concentration | 0.4 M | In aqueous solution.[6] |
| NHS Concentration | 0.1 M | In aqueous solution.[6] |
| Injection Time | 7 minutes | Can be varied to control the level of activation.[10] |
| Flow Rate | 5-10 µL/min | A lower flow rate can increase contact time.[8] |
| Hydrazide Modification | ||
| Hydrazine/Carbohydrazide Conc. | 5 mM | Carbohydrazide is a safer alternative to hydrazine.[2][11] |
| Injection Time | 6-7 minutes | [11] |
| Deactivation | ||
| Ethanolamine-HCl Conc. | 1.0 M | pH 8.5.[6] |
| Injection Time | 7 minutes | [10] |
| Ligand Immobilization | ||
| This compound-hydrazone Conc. | 20-50 µg/mL | In an appropriate immobilization buffer.[11] |
| Injection Time | 6-7 minutes | Can be adjusted to achieve the desired immobilization level.[11] |
Visualizations
Caption: Decision workflow for selecting an appropriate immobilization strategy for this compound.
Caption: Step-by-step experimental workflow for the immobilization of this compound.
References
- 1. Theory [sprpages.nl]
- 2. Aldehyde coupling [sprpages.nl]
- 3. 5 – Immobilization – Bruker Daltonics SPR [support.brukerspr.com]
- 4. Immobilization Strategies [reichertspr.com]
- 5. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-coupling [sprpages.nl]
- 7. bio-rad.com [bio-rad.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Troubleshooting poor reproducibility in Allocryptopine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro assays involving Allocryptopine. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that can affect assay performance?
A1: this compound is an isoquinoline alkaloid with several properties that require consideration during assay design:
-
Solubility: It is slightly soluble in water and has better solubility in organic solvents like DMSO and ethanol.[1] Poor solubility in aqueous assay buffers can lead to precipitation and inaccurate results.
-
Stability: this compound is sensitive to prolonged exposure to light, which may cause degradation.[1] Stock solutions and experimental plates should be protected from light.
-
Fluorescence: this compound exhibits intrinsic fluorescence at an excitation wavelength of around 285 nm.[1][2] This can interfere with fluorescence-based assays that use similar excitation or emission wavelengths.
-
Aggregation: Like many natural products, this compound has the potential to form aggregates at higher concentrations, which can lead to non-specific inhibition or activation in biochemical and cell-based assays.[2][3]
Q2: My dose-response curve for this compound is inconsistent. What are the potential causes?
A2: Poor reproducibility in dose-response curves can stem from several factors:
-
Compound Precipitation: If this compound comes out of solution at higher concentrations in your assay medium, it will lead to variable and non-linear responses.
-
Aggregation: Formation of aggregates can cause non-specific effects that do not follow a typical dose-response relationship.
-
Stock Solution Instability: Degradation of this compound in the stock solution due to light exposure or improper storage can lead to varying potency between experiments.
-
Cell-Based Assay Variability: Factors such as cell passage number, cell density, and serum batch can all contribute to variability in cellular responses.[4]
Q3: I am observing high background or false positives in my fluorescence-based assay with this compound. How can I troubleshoot this?
A3: High background or false positives in fluorescence assays are common when working with fluorescent compounds like this compound.[1][2] Here are some troubleshooting steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without cells or other reagents to determine its intrinsic fluorescence at the assay wavelengths.
-
Spectral Unmixing: If your detection instrument allows, use spectral unmixing to differentiate the fluorescence signal of your reporter from that of this compound.
-
Use a Red-Shifted Fluorophore: Whenever possible, choose a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum to minimize interference from the blue/green autofluorescence of many natural products.
-
Quenching Controls: Assess if this compound is quenching the fluorescence of your reporter dye by running appropriate controls.[5]
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo)
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Interference with Assay Chemistry | MTT/MTS Assays: this compound, as a redox-active compound, may directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. Run a cell-free control with this compound and the assay reagent to check for direct reduction. Consider using an orthogonal assay like CellTiter-Glo.[4] CellTiter-Glo (ATP-based): Some compounds can inhibit luciferase.[6][7] Run a control with a known amount of ATP, luciferase, and this compound to test for inhibition. |
| Compound Precipitation | Visually inspect the wells at the highest concentrations for any precipitate. If precipitation is observed, consider using a lower top concentration or adding a small percentage of a solubilizing agent (e.g., DMSO, ethanol) if compatible with your cells. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette with care to avoid introducing bubbles. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Serum Effects | This compound can bind to serum proteins like albumin and α-1-acid glycoprotein, which can affect its free concentration and activity.[1][8] If possible, perform assays in serum-free media for a defined period or use a consistent batch of serum for all experiments. |
Issue 2: Variability in hERG Potassium Channel Assays
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Voltage- and State-Dependent Block | The inhibitory effect of many compounds on the hERG channel is dependent on the voltage protocol used and the conformational state of the channel (closed, open, or inactivated).[5] Ensure you are using a consistent and appropriate voltage protocol. Be aware that IC50 values can vary significantly between different protocols. |
| Non-Specific Binding | This compound may bind non-specifically to the assay plate or other components, reducing its effective concentration. Consider using low-binding plates. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a protected stock solution to avoid degradation. |
| Cell Line Variability | If using a cell line stably expressing the hERG channel, ensure consistent expression levels by monitoring with a positive control and using cells within a defined passage number range. |
Data Presentation
Table 1: Summary of Reported IC50/EC50 Values for this compound
| Assay Type | Target/Endpoint | Cell Line/System | IC50/EC50 | Reference |
| Ion Channel Inhibition | hERG Potassium Channel | HEK293 cells | 49.65 µM | [1] |
| Ion Channel Inhibition | Transient Outward Potassium Current (Ito) | Rabbit Myocardium | ~30 µM | [9] |
| Ion Channel Inhibition | Slow Delayed Rectifier K+ Current (IKs) | Rabbit Myocardium | ~10 µM | [9] |
| Cytotoxicity | Various Cancer Cell Lines | e.g., HTB-26 (breast), PC-3 (prostate), HepG2 (liver) | 10 - 50 µM | [10] |
| Anti-inflammatory | NF-κB Activation (Qualitative) | DSS-induced colitis model | 50 mg/kg in vivo | [11] |
| Signaling Pathway | Akt Phosphorylation (Qualitative) | DSS-induced colitis model | 50 mg/kg in vivo | [11] |
Note: The anti-inflammatory and Akt signaling data are from an in vivo study and do not have associated IC50/EC50 values.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is adapted for flow cytometry.
-
Cell Preparation:
-
Seed and treat cells with this compound and controls in a 6-well plate.
-
Harvest cells by trypsinization and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet once with warm PBS.
-
-
JC-1 Staining:
-
Resuspend the cell pellet in 1 mL of pre-warmed cell culture medium.
-
Add JC-1 stock solution to a final concentration of 2 µM.[2]
-
Incubate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
For a positive control (depolarization), add 50 µM CCCP for the last 5 minutes of incubation.[2]
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 500 x g for 5 minutes.
-
Resuspend the pellet in 500 µL of PBS.
-
Analyze immediately by flow cytometry. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).[2][12][13]
-
Protocol 2: Western Blot for Phospho-Akt (Ser473)
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Akt (Ser473) (e.g., from Cell Signaling Technology) overnight at 4°C, following the manufacturer's recommended dilution.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Normalize the phospho-Akt signal to total Akt or a loading control like GAPDH or β-actin.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound assays.
Caption: Logical troubleshooting flow for poor reproducibility.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols [mdpi.com]
- 5. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 13. 101.200.202.226 [101.200.202.226]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Improving Allocryptopine yield during chemical synthesis
Welcome to the technical support center for the chemical synthesis of Allocryptopine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the total synthesis of this compound?
A1: The total synthesis of this compound, a protopine alkaloid, can be approached through various synthetic routes. A common strategy involves the construction of the tetracyclic protoberberine skeleton, which can then be converted to the protopine scaffold. Key starting materials often include substituted phenethylamines and phenylacetic acids or their derivatives, which are used to construct the isoquinoline core of the molecule. For instance, a synthesis may begin with 3,4-dimethoxyphenethylamine and a suitably substituted phenylacetic acid to form the foundational isoquinoline structure.
Q2: Which key reactions are typically employed in the synthesis of the this compound core structure?
A2: The synthesis of the protoberberine core, a precursor to this compound, frequently utilizes classical isoquinoline synthesis reactions. The Bischler-Napieralski reaction is a key method, involving the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline. This is often followed by a Mannich-type reaction or a Pictet-Spengler reaction to introduce the remaining carbon atoms and form the complete tetracyclic system.
Q3: How can protoberberine alkaloids be converted to protopine alkaloids like this compound?
A3: The conversion of a protoberberine alkaloid, such as berberine, to a protopine alkaloid involves a key ring-opening step. This transformation can be achieved through a multi-step sequence. For example, a protoberberine can be reduced to its tetrahydroprotoberberine form. Subsequent N-methylation followed by oxidative cleavage of the C-N bond can lead to the formation of the ten-membered ring characteristic of protopine alkaloids.[1]
Q4: What are some common side reactions that can lower the yield of this compound synthesis?
A4: During the synthesis of the isoquinoline core via the Bischler-Napieralski reaction, the formation of undesired regioisomers can occur if the aromatic ring has multiple potential sites for electrophilic attack. In subsequent steps, over-oxidation or incomplete reduction can lead to a mixture of products. For instance, in the conversion from a protoberberine precursor, incomplete oxidation might leave unreacted intermediates, complicating purification and reducing the overall yield.
Q5: What methods are recommended for the purification of synthetic this compound?
A5: Purification of synthetic this compound from a crude reaction mixture typically involves chromatographic techniques. Column chromatography using silica gel or alumina is a standard method. The choice of eluent system is critical and often involves a gradient of solvents with increasing polarity, such as a mixture of dichloromethane and methanol.[2] High-performance liquid chromatography (HPLC) can be employed for final purification to achieve high purity. Recrystallization from a suitable solvent system is also a viable method for obtaining crystalline, pure this compound.
Troubleshooting Guides
Problem 1: Low Yield in the Bischler-Napieralski Cyclization Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Ensure the dehydrating agent (e.g., POCl₃) is fresh and used in sufficient excess. |
| Decomposition of starting material or product | - Use milder reaction conditions. For example, conduct the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under anhydrous conditions, as moisture can deactivate the condensing agent and lead to side reactions. |
| Formation of side products | - Optimize the reaction temperature. Higher temperatures can sometimes favor the formation of undesired byproducts. - If applicable, consider using a different activating group on the aromatic ring to direct the cyclization to the desired position. |
Problem 2: Difficulty in the Conversion of a Protoberberine Intermediate to the Protopine Skeleton
| Possible Cause | Suggested Solution |
| Incomplete N-methylation | - Use a stronger methylating agent or increase the stoichiometry of the methylating agent (e.g., methyl iodide). - Optimize the reaction solvent and temperature to favor the N-methylation reaction. |
| Low efficiency in the oxidative cleavage step | - Experiment with different oxidizing agents (e.g., m-CPBA, hydrogen peroxide). - Adjust the pH of the reaction mixture, as the efficiency of the oxidation can be pH-dependent. |
| Formation of over-oxidized byproducts | - Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the desired product. |
Problem 3: Impure Final Product After Purification
| Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography | - Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture may improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Presence of diastereomers or regioisomers | - If isomers are present, preparative HPLC with a chiral or high-resolution column may be necessary for separation. - Re-evaluate the stereoselectivity or regioselectivity of the preceding reaction steps to minimize the formation of isomers. |
| Product degradation during purification | - this compound can be sensitive to light and air. Perform purification steps in dimmed light and under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged exposure to acidic or basic conditions during workup and purification. |
Experimental Protocols
Illustrative Protocol: Synthesis of a Protoberberine Precursor via Bischler-Napieralski and Mannich Reactions
This is a generalized protocol and may require optimization for specific substrates.
Step 1: Amide Formation
-
Dissolve 1 equivalent of a substituted phenethylamine in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Add 1.1 equivalents of a substituted phenylacetyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the crude amide from Step 1 in anhydrous toluene.
-
Add 3-5 equivalents of phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide and extract with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude dihydroisoquinoline.
Step 3: Mannich-type Cyclization (to form the protoberberine core)
-
Dissolve the crude dihydroisoquinoline from Step 2 in a mixture of acetic acid and formaldehyde.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, dilute with water, and basify with sodium hydroxide.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the crude protoberberine alkaloid.
Data Presentation
Table 1: Hypothetical Yield Comparison for Bischler-Napieralski Cyclization under Various Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 110 | 2 | 65 |
| 2 | Acetonitrile | 80 | 4 | 72 |
| 3 | Xylene | 140 | 1 | 58 (with side products) |
| 4 | Toluene | 90 | 6 | 75 |
Note: This data is illustrative and actual yields will vary depending on the specific substrates and reaction scale.
Visualizations
Experimental Workflow for Protoberberine Synthesis
Caption: A generalized workflow for the synthesis of a protoberberine alkaloid.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
Navigating Kinetic Analysis of Allocryptopine: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Allocryptopine in kinetic analysis, precise and reliable experimental execution is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges, particularly in adjusting High-Performance Liquid Chromatography (HPLC) flow rates, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to monitor when adjusting the flow rate for this compound analysis?
A1: The primary parameter to monitor is the system backpressure. An incorrect flow rate is a common cause of pressure issues in HPLC systems. A flow rate that is too high will lead to excessively high backpressure, potentially causing leaks or damage to the column. Conversely, a flow rate that is too low can result in low backpressure and compromise the quality of the separation.
Q2: How does an adjusted flow rate impact the retention time of this compound?
A2: The flow rate has an inverse relationship with retention time. Increasing the flow rate will decrease the retention time of this compound, meaning it will elute from the column faster. Decreasing the flow rate will increase its retention time. It is crucial to re-validate your method whenever significant changes to the flow rate are made to ensure the peak is correctly identified and quantified.
Q3: Can changes in the mobile phase composition necessitate a flow rate adjustment?
A3: Yes. The viscosity of the mobile phase can affect the system backpressure. If you alter the composition of your mobile phase, for instance, by changing the ratio of organic solvent to aqueous buffer, the viscosity may change. This can lead to pressure fluctuations that may require you to adjust the flow rate to maintain optimal separation and system stability.
Troubleshooting Guide: Flow Rate Adjustment for this compound Analysis
This guide addresses common issues encountered when adjusting the flow rate during the kinetic analysis of this compound via HPLC.
Issue 1: High System Backpressure After Increasing Flow Rate
-
Possible Cause 1: Flow rate is too high for the column.
-
Solution: Gradually decrease the flow rate and observe the pressure. Consult the column manufacturer's specifications for the maximum recommended flow rate and pressure.
-
-
Possible Cause 2: Blockage in the system.
-
Possible Cause 3: Mobile phase precipitation.
-
Solution: Ensure that the mobile phase components are fully miscible and that any buffers used are soluble in the entire range of the mobile phase composition. Filter the mobile phase before use.
-
Issue 2: Low System Backpressure and Inconsistent Retention Times
-
Possible Cause 1: System leak.
-
Possible Cause 2: Pump malfunction.
-
Solution: Air bubbles in the pump head or worn-out pump seals can lead to inconsistent flow rates and pressure fluctuations[3]. Purge the pump to remove any trapped air. If the problem persists, the pump seals may need to be replaced.
-
-
Possible Cause 3: Incorrect mobile phase composition.
-
Solution: Inaccurate mixing of the mobile phase can lead to changes in viscosity and, consequently, pressure. Prepare fresh mobile phase, ensuring accurate measurements of all components.
-
Issue 3: Poor Peak Shape (Tailing or Fronting) After Flow Rate Adjustment
-
Possible Cause 1: Flow rate is too fast for optimal separation.
-
Solution: A high flow rate can reduce the interaction time of this compound with the stationary phase, leading to poor peak shape. Try decreasing the flow rate to allow for better equilibration and separation.
-
-
Possible Cause 2: Incompatibility between injection solvent and mobile phase.
-
Solution: Whenever possible, dissolve and inject your this compound standard and samples in the mobile phase itself. If a different injection solvent is used, ensure it is of lower eluotropic strength than the mobile phase to prevent peak distortion.
-
-
Possible Cause 3: Column overloading.
-
Solution: Injecting too high a concentration of this compound can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Data Presentation: HPLC Parameters for Alkaloid Analysis
While a specific validated method for this compound with all parameters was not found in the provided search results, the following table presents typical parameters for the analysis of Protopine, a structurally similar alkaloid, which can serve as a starting point for method development for this compound.
| Parameter | Value | Reference |
| Column | C18 (5 µm particle size) | [4] |
| Mobile Phase | Methanol:Water:10% Acetic Acid (80:20:2, v/v/v) | [4] |
| pH | 5.6 | [4] |
| Detection | UV at 285 nm | [4] |
| Flow Rate | Not specified, requires optimization | |
| Expected Retention Time | Dependent on flow rate and specific column dimensions |
Experimental Protocols
General Protocol for Kinetic Analysis of this compound by RP-HPLC
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and experimental conditions.
-
Preparation of Mobile Phase:
-
Prepare the mobile phase consisting of Methanol, HPLC-grade water, and 10% Acetic Acid in a ratio of 80:20:2 (v/v/v).
-
Adjust the pH of the final mixture to 5.6 using an appropriate acid or base.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
System Preparation and Equilibration:
-
Install a C18 reverse-phase column into the HPLC system.
-
Purge the pump with the prepared mobile phase to remove any residual solvents.
-
Equilibrate the column with the mobile phase at a starting flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 20-30 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your kinetic study samples.
-
Prepare your kinetic study samples by quenching the reaction at various time points and diluting them with the mobile phase to fall within the calibration range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the UV detector wavelength to 285 nm.
-
Inject a blank (mobile phase) to ensure no carryover or contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the kinetic study samples.
-
Monitor the system backpressure throughout the run.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time from the standard injections.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in your kinetic study samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualizations
Troubleshooting Workflow for HPLC Flow Rate Adjustment
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [RP-HPLC method for determination of protopine in plasma and pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Non-Specific Binding of Allocryptopine In Vitro
Welcome to the technical support center for researchers utilizing Allocryptopine in in vitro studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate non-specific binding of this compound in your experiments, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with this compound?
A1: Non-specific binding refers to the interaction of a compound, in this case, this compound, with unintended targets in an in vitro system. These targets can include proteins, lipids, and even plastic surfaces of your assay plates.[1] As an isoquinoline alkaloid, this compound possesses a chemical structure that can be prone to such interactions, potentially leading to misleading experimental results, such as false positives or an overestimation of its effects.
Q2: What are the common causes of high non-specific binding with small molecules like this compound?
A2: High non-specific binding can stem from several factors, including:
-
Hydrophobic and Electrostatic Interactions: The chemical properties of this compound may lead to non-specific interactions with various surfaces and biomolecules.[1]
-
Suboptimal Buffer Conditions: Inappropriate pH or low salt concentrations in the assay buffer can enhance non-specific interactions.[1]
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay plate or membrane can result in this compound binding to these surfaces.[1][2]
-
Ligand Properties: Highly lipophilic or charged compounds are more susceptible to non-specific binding.[1]
Q3: How can I measure the extent of non-specific binding of this compound in my assay?
A3: Non-specific binding is typically determined by measuring the binding of your labeled this compound (if applicable) in the presence of a high concentration of an unlabeled competitor.[1] This "cold" ligand will saturate the specific binding sites, ensuring that any remaining measured signal is due to non-specific interactions. The specific binding is then calculated by subtracting the non-specific binding from the total binding.[1]
Q4: Can this compound's interaction with plasma proteins inform its non-specific binding potential in other assays?
A4: Yes. Studies have shown that this compound binds to plasma proteins such as human serum albumin (HSA) and α-1-acid glycoprotein (AAG).[3][4] This indicates a propensity for protein binding, which can translate to non-specific binding to other proteins present in your in vitro system (e.g., cell lysates, serum in culture media). Molecular docking studies have identified preferential binding sites for this compound within these proteins.[3][4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to non-specific binding of this compound.
Issue 1: High background signal in my cell-based assay.
-
Possible Cause: Insufficient washing, improper blocking, or contaminated reagents.[6]
-
Solution:
-
Optimize Washing: Increase the number of wash cycles (e.g., 3-5 washes) and ensure adequate buffer volume.[6] A gentle soaking step of 30 seconds between washes can also be effective.[2]
-
Optimize Blocking: The choice and concentration of the blocking agent are crucial.[2][7] Refer to the table below for common blocking agents. You may need to test different agents and concentrations to find the optimal condition for your specific assay.
-
Use Fresh Reagents: Always prepare fresh buffers and substrate solutions to avoid contamination.[6]
-
Issue 2: Poor reproducibility between experiments.
-
Possible Cause: Inconsistent assay conditions or degradation of this compound.
-
Solution:
-
Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent.
-
Check Compound Stability: this compound can be sensitive to light.[3] Protect your stock solutions and experimental setups from light to prevent degradation.
-
Issue 3: Low signal-to-noise ratio.
-
Possible Cause: High non-specific binding masking the specific signal.
-
Solution:
Data Presentation: Common Blocking Agents
| Blocking Agent | Recommended Concentration | Common Applications | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | ELISA, Western Blot, IHC | Highly purified and provides a consistent blocking effect.[7][10][11] |
| Non-fat Dry Milk | 0.1-3% | Western Blot, ELISA | Cost-effective and widely available, but can deteriorate if not stored properly.[7][10] |
| Casein | 1% in TBS | Western Blot, ELISA | May provide lower backgrounds than milk or BSA. Recommended for biotin-avidin systems.[12] |
| Normal Serum | 5-20% | IHC, IF | Use serum from the same species as the secondary antibody to block non-specific sites.[11][13] |
| Fish Gelatin | 0.1-0.5% | ELISA, Western Blot | A non-mammalian protein source that can reduce cross-reactivity with mammalian antibodies.[10] |
| Commercial Blocking Buffers | Varies | Various Immunoassays | Often contain proprietary formulations that may offer superior blocking efficiency.[11] |
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment (Blocking):
-
Wash cells once with pre-warmed, serum-free media or phosphate-buffered saline (PBS).
-
Incubate cells with a blocking buffer (e.g., 1% BSA in serum-free media) for 1-2 hours at 37°C to saturate non-specific binding sites.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in a low-protein binding buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Remove the blocking buffer and add the this compound solutions to the cells.
-
Incubate for the desired time at 37°C.
-
-
Washing:
-
Remove the treatment solution.
-
Wash the cells 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Downstream Analysis: Proceed with your specific assay protocol (e.g., cell viability, reporter gene assay, etc.).
Protocol 2: In Vitro Binding Assay (e.g., to a purified protein)
-
Plate Coating: Coat a high-binding microplate with your purified protein of interest according to standard protocols.
-
Blocking:
-
Wash the plate 2-3 times with wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBST).
-
Add blocking buffer (e.g., 5% non-fat dry milk in TBST or 3% BSA in TBST) to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Binding Reaction:
-
Wash the plate 3-5 times with wash buffer.
-
Prepare this compound dilutions in an appropriate binding buffer (e.g., TBST with 0.1% BSA).
-
For determining non-specific binding, prepare a parallel set of wells containing a high concentration of an unlabeled competitor along with the labeled this compound.
-
Add the solutions to the wells and incubate to allow binding to reach equilibrium.
-
-
Washing: Wash the plate 5-7 times with wash buffer to remove unbound this compound.
-
Detection: Add the appropriate detection reagent and measure the signal using a plate reader.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
Visualizations
Caption: Troubleshooting workflow for mitigating high non-specific binding.
Caption: Potential specific and non-specific interactions of this compound.
Caption: General experimental workflow incorporating a blocking step.
References
- 1. benchchem.com [benchchem.com]
- 2. arp1.com [arp1.com]
- 3. mdpi.com [mdpi.com]
- 4. Protopine and this compound Interactions with Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maxanim.com [maxanim.com]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Enhancing Allocryptopine stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of allocryptopine in solution. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound, like many alkaloids, is susceptible to degradation under specific conditions. The primary factors influencing its stability are:
-
Light: Prolonged exposure to light, especially UV light, is a significant cause of degradation.[1][2]
-
pH: Extreme pH values, both acidic and alkaline, can catalyze hydrolysis and other degradation reactions.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is slightly soluble in water but has better solubility in organic solvents.[1] For stock solutions, it is recommended to use high-purity organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or chloroform.[1] DMSO is a common choice for creating high-concentration stock solutions that can be further diluted into aqueous buffers for experiments.[2]
Q3: How should I store my this compound solutions to maximize stability?
A3: Proper storage is critical for maintaining the integrity of this compound solutions. Stock solutions should be stored at low temperatures, ideally at -20°C or -80°C.[2] It is also crucial to protect solutions from light by using amber-colored vials or by wrapping containers in foil.[2] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store solutions in small, single-use aliquots.[3]
Q4: I'm observing precipitation in my aqueous working solution after diluting the stock. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is typically due to the poor water solubility of this compound.[1] To address this, you can:
-
Increase the percentage of the organic co-solvent (e.g., DMSO) in the final working solution, if your experimental system permits.
-
Prepare a more dilute working solution.
-
Adjust the pH of the aqueous buffer. A slightly acidic pH may improve the solubility of some alkaloids, but this must be balanced against the risk of acid-catalyzed degradation.[2][5]
Q5: My this compound solution has changed color. What does this indicate?
A5: A change in the color of the solution often indicates chemical degradation, most commonly due to oxidation or photodegradation.[2] If you observe a color change, it is recommended to discard the solution and prepare a fresh one, ensuring it is protected from light and oxygen.[2]
Q6: Can I use heat to dissolve this compound?
A6: Gentle warming or brief sonication can be used to aid the dissolution of this compound in a solvent. However, prolonged exposure to elevated temperatures should be strictly avoided as it can significantly accelerate degradation.[2][3][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Experimental Results or Loss of Biological Activity
| Potential Cause | Troubleshooting Step | Recommendation |
| Degradation of Stock Solution | Multiple freeze-thaw cycles; improper storage temperature; light exposure. | Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[3] Always store at -20°C or -80°C, protected from light.[2] |
| Degradation of Working Solution | Solution prepared too far in advance; instability in the experimental buffer (pH, components). | Prepare working solutions fresh for each experiment.[2] If possible, perform a preliminary stability test of this compound in your specific experimental buffer. |
| Inaccurate Concentration | Evaporation of solvent from the stock solution; initial weighing error. | Use tightly sealed vials. Re-confirm the concentration of the stock solution using a stability-indicating analytical method like HPLC. |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Step | Recommendation |
| Chemical Degradation | Exposure to light, heat, extreme pH, or oxygen has created degradation products. | Review solution preparation and storage procedures. Protect all solutions from light and store them at appropriate low temperatures.[1][2] Consider preparing solutions under an inert gas (e.g., argon, nitrogen) to minimize oxidation. |
| Metabolism (in biological assays) | If using in vitro systems like liver S9 fractions, observed peaks may be metabolites. | The main metabolic pathways for this compound include demethylenation, demethylation, and hydroxylation.[6] Compare your results with published metabolic profiles if applicable. |
| Contamination | Contaminated solvent, glassware, or reagents. | Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent only) to check for background contamination. |
Data and Diagrams
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Mitigation Strategy | Reference |
| Light | High | Causes photodegradation. | Store in amber vials or protect from light. |
| Temperature | High | Accelerates degradation rate. | Store solutions at low temperatures (-20°C to -80°C). Avoid heating. |
| pH | Moderate-High | Extremes in pH can cause hydrolysis. | Maintain pH near neutral unless solubility requires adjustment. Buffer choice is critical. |
| Oxygen | Moderate | Can cause oxidative degradation. | Degas solvents. Consider blanketing solutions with an inert gas (N₂ or Ar). |
| Freeze-Thaw Cycles | Moderate | Can accelerate degradation over time. | Aliquot stock solutions into single-use volumes. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Temperature | Container | Duration |
| Solid Compound | N/A | Room Temperature to 4°C | Tightly sealed, light-protected | ≥ 4 years[7] |
| Stock Solution | DMSO, Ethanol | -20°C or -80°C | Tightly sealed amber glass vials | Short to medium term (weeks to months) |
| Aqueous Working Solution | Aqueous Buffer | 2-8°C (on ice) | Light-protected tube | Prepare fresh daily; use within hours |
Diagrams and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Identification of this compound and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Allocryptopine Peak Tailing in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving peak tailing issues encountered during the chromatographic analysis of allocryptopine.
Troubleshooting Guide
This guide addresses common causes of this compound peak tailing in a question-and-answer format, offering targeted solutions to improve peak symmetry and ensure accurate quantification.
Question 1: My this compound peak is showing significant tailing. What are the most common chemical interactions causing this?
Answer:
Peak tailing for basic compounds like this compound in reversed-phase HPLC is frequently caused by secondary interactions with the stationary phase.[1][2][3] this compound, an isoquinoline alkaloid, possesses amine functional groups that can interact strongly with residual silanol groups on the surface of silica-based columns.[1][3] These interactions are a primary cause of peak tailing.[1][2]
-
Silanol Interactions: Free silanol groups on the silica backbone of C18 columns are acidic and can interact with the basic nitrogen atoms in the this compound structure.[1][2][4] This leads to a secondary, stronger retention mechanism for some analyte molecules, resulting in a delayed elution and a tailed peak.[1][2]
-
Trace Metal Contamination: Trace metals within the silica matrix of the column can also contribute to peak tailing by interacting with the analyte.[2]
Question 2: How can I modify my mobile phase to reduce this compound peak tailing?
Answer:
Optimizing the mobile phase is a critical step in mitigating peak tailing for basic compounds.[5][6][7] Key parameters to adjust include pH, buffer concentration, and the type of organic modifier.
-
Lowering the Mobile Phase pH: Operating at a lower pH (typically ≤ 3) suppresses the ionization of silanol groups, reducing their ability to interact with the protonated this compound.[1][2] A mobile phase containing 0.1% formic acid is a common starting point.[8]
-
Using Buffers: Buffers are essential for maintaining a stable pH and can improve peak shape.[5][9] For this compound, using a buffer like ammonium formate or ammonium acetate at a concentration of 20-40 mM can be effective.[10]
-
Choice of Organic Modifier: The choice between acetonitrile and methanol can influence peak shape.[9] While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improved peak symmetry.
-
Using Additives: In some cases, adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.[2] However, modern, high-purity columns often reduce the need for such additives.[2]
Question 3: Could my column be the source of the peak tailing, and how do I choose a better one?
Answer:
Yes, the column chemistry plays a crucial role in peak shape.[3] For basic compounds like this compound, not all C18 columns are created equal.
-
End-Capped Columns: It is highly recommended to use a highly deactivated, end-capped column.[1][3] End-capping is a process that covers many of the residual silanol groups with a less polar functional group, thereby minimizing secondary interactions.[1]
-
Type B Silica Columns: Modern Type B silica columns have a lower content of free silanols and trace metals, which significantly reduces peak tailing for basic compounds.[2]
-
Alternative Stationary Phases: If peak tailing persists, consider alternative stationary phases such as those with a polar-embedded group or hybrid silica-organic materials, which offer improved shielding of silanol activity.[2][9]
Question 4: I've optimized my mobile phase and am using an appropriate column, but the tailing persists. What other experimental factors should I investigate?
Answer:
If mobile phase and column issues have been addressed, consider the following factors:
-
Sample Overload: Injecting too much sample can lead to mass overload and cause peak tailing.[11][12] Try diluting your sample and injecting a smaller amount to see if the peak shape improves.[10][11]
-
Injection Solvent: The solvent used to dissolve the sample should ideally match the initial mobile phase composition.[13] Injecting in a stronger solvent can cause peak distortion.[14]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, can contribute to peak broadening and tailing.[9] Ensure that all connections are made correctly and that tubing is of an appropriate internal diameter.[9]
-
Column Contamination and Degradation: Over time, columns can become contaminated or the packing bed can deform, leading to poor peak shape.[3][14] Flushing the column or, if necessary, replacing it may be required.[1]
Quantitative Data Summary
The following table summarizes the expected impact of key chromatographic parameters on the peak asymmetry of basic compounds like this compound.
| Parameter | Change | Expected Effect on Peak Tailing | Rationale |
| Mobile Phase pH | Decrease (e.g., from 7.0 to 3.0) | Significant Reduction | Suppresses ionization of residual silanol groups, minimizing secondary interactions.[1][2] |
| Buffer Concentration | Increase (e.g., from 10 mM to 40 mM) | Reduction | Improves pH stability and can help mask silanol interactions.[9][10] |
| Organic Modifier | Switch from Acetonitrile to Methanol | Variable | May alter selectivity and improve peak shape in some cases.[9] |
| Sample Concentration | Decrease | Reduction | Avoids mass overload of the stationary phase.[11][12] |
| Column Type | Switch to End-Capped or Type B Silica | Significant Reduction | Minimizes the number of active silanol sites available for secondary interactions.[1][2][3] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
-
Aqueous Component:
-
Measure 1 L of HPLC-grade water.
-
Add 1.0 mL of formic acid (0.1% v/v).
-
Alternatively, for a buffered mobile phase, dissolve the appropriate amount of ammonium formate or ammonium acetate to achieve the desired concentration (e.g., 20 mM).
-
Adjust the pH to the target value (e.g., 3.0) using formic acid or ammonium hydroxide.
-
Filter the aqueous mobile phase through a 0.22 µm filter.
-
-
Organic Component:
-
Use HPLC-grade acetonitrile or methanol.
-
Filter the organic solvent through a 0.22 µm filter.
-
-
Degassing:
-
Degas both the aqueous and organic mobile phases using an inline degasser, sonication, or helium sparging before use.
-
Protocol 2: Column Conditioning and Equilibration
-
Column Installation: Install the column in the direction of flow indicated on the column hardware.
-
Initial Flush: Flush the column with 100% organic solvent (e.g., acetonitrile or methanol) for at least 20 column volumes to remove any storage solvent.
-
Equilibration: Equilibrate the column with the initial mobile phase composition of your gradient method for at least 10-20 column volumes, or until a stable baseline is achieved.
-
System Suitability: Before injecting your samples, perform a system suitability test by injecting a standard solution of this compound to check for retention time stability, peak shape, and efficiency.
Visualizations
Caption: A flowchart for systematically troubleshooting this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A1: A common starting point is a gradient elution with an aqueous mobile phase of 0.1% formic acid in water and an organic mobile phase of acetonitrile.[8]
Q2: Can I use a high pH mobile phase to analyze this compound?
A2: While it is possible to work at a high pH to deprotonate the basic analyte, this requires a column that is stable at high pH (e.g., a hybrid or polymer-based column), as traditional silica-based columns will dissolve above pH 8.[1][15]
Q3: Does temperature affect the peak shape of this compound?
A3: Yes, temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry by increasing the efficiency of the separation. A typical starting temperature is 35°C.[8]
Q4: How do I know if my peak tailing is due to the column or something else?
A4: A simple way to check if the column is the issue is to replace it with a new, identical column.[1] If the peak shape improves significantly, the original column was likely the source of the problem.
Q5: What is a good sample preparation technique for this compound to avoid peak tailing?
A5: Effective sample clean-up is important.[9] Techniques like solid-phase extraction (SPE) can be used to remove interfering matrix components that might otherwise contribute to peak tailing.[1][13] Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase.[13]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. mastelf.com [mastelf.com]
- 8. Residue of this compound and protopine in tissues and eggs of laying hens using ultra-high performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. mastelf.com [mastelf.com]
- 13. benchchem.com [benchchem.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
Technical Support Center: Mitigating Matrix Effects in Allocryptopine Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of allocryptopine.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound analysis?
A: A matrix effect is the alteration of this compound's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3][4] This phenomenon can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[2][5][6][7] Electrospray ionization (ESI) is particularly susceptible to these effects.[3]
Q2: What are the common causes of matrix effects in bioanalytical samples for this compound?
A: The primary causes are endogenous components from the biological sample that co-extract with this compound. Phospholipids from cell membranes are a major contributor to matrix effects, especially in plasma and serum samples.[3] Other sources include salts, proteins, and metabolites.[3] Exogenous substances like anticoagulants or co-administered drugs can also contribute.[3]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5] A constant flow of this compound standard is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip or rise in the baseline signal of the infused this compound indicates the retention times where matrix components are causing suppression or enhancement.[1]
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix extract with the response of this compound in a neat solution.[8][9] This allows for the calculation of the matrix effect factor (MEF).[8]
Troubleshooting Guides
Problem: Poor sensitivity, inconsistent results, or high variability in this compound quantification.
This is often a primary indicator of significant matrix effects.[8]
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PCR for Genes Affected by Allocryptopine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Allocryptopine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Polymerase Chain Reaction (PCR) conditions for genes whose expression is influenced by this isoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: We are seeing a significant upregulation of our target gene after this compound treatment, and our qPCR results are inconsistent. What could be the cause?
A1: High target gene expression can sometimes lead to challenges in qPCR. The inconsistency could be due to several factors:
-
Reagent Depletion: With a high number of template copies, essential PCR components like dNTPs and primers can be consumed rapidly, leading to a premature plateau in the amplification curve and affecting quantification.[1]
-
Inhibitor Carryover: High starting material can also mean a higher concentration of potential PCR inhibitors from your sample preparation.
-
Suboptimal Primer Concentration: The primer concentration may not be sufficient for the high number of template copies, leading to competition and inefficient amplification.
Troubleshooting Steps:
-
Dilute your cDNA template: A simple 1:10 or 1:100 dilution of your cDNA can often resolve this issue by bringing the target concentration into a more optimal range for qPCR.
-
Optimize Primer Concentration: Titrate your forward and reverse primer concentrations (e.g., from 100 nM to 500 nM) to find the optimal concentration for your highly expressed target.
-
Check RNA Quality: Ensure your RNA is of high purity (A260/280 ratio of ~2.0 and A260/230 ratio of 2.0-2.2) to minimize inhibitor carryover.
Q2: Our gene of interest is significantly downregulated following this compound treatment, and we are getting late Ct values or no amplification at all. How can we improve our results?
A2: Detecting lowly expressed genes requires a highly optimized qPCR assay. Late or no amplification is often due to:
-
Insufficient Template: The amount of target cDNA in your reaction may be below the limit of detection for your assay.
-
Inefficient Primers: The primers may not be amplifying the target with high efficiency at low concentrations.
-
Suboptimal Annealing Temperature: The annealing temperature may be too high for efficient primer binding to the limited template.
Troubleshooting Steps:
-
Increase cDNA Input: Use a higher concentration of your cDNA template in the qPCR reaction. However, be mindful of introducing more inhibitors.
-
Primer Efficiency Check: Perform a standard curve analysis with a dilution series of a known positive control to ensure your primers have an efficiency between 90-110%.
-
Lower Annealing Temperature: Try a gradient PCR to determine the optimal annealing temperature that provides the best amplification for your low-expression gene.
-
Use a More Sensitive qPCR Master Mix: Some commercial master mixes are specifically formulated for the detection of low-copy targets.
Q3: We are working with a gene that has a high GC content and its expression is altered by this compound. Our PCR is failing or showing non-specific products. What can we do?
A3: GC-rich templates are notoriously difficult to amplify due to their stable secondary structures and high melting temperatures.[2][3][4]
Troubleshooting Steps:
-
Increase Denaturation Temperature and Time: Try increasing the initial denaturation temperature to 98°C and the cycling denaturation to 95-98°C to ensure complete separation of the DNA strands.
-
Use a GC-Enhancer or Additive: Many commercial qPCR master mixes come with a GC-enhancer solution. Alternatively, you can try adding PCR additives like DMSO (3-5%) or betaine (1-1.5 M) to your reaction to help disrupt secondary structures.[5]
-
Optimize Annealing Temperature: A gradient PCR is crucial for GC-rich targets. A higher annealing temperature can increase specificity.
-
Primer Design: Design primers with a higher melting temperature (Tm) and ensure they do not have stable secondary structures or long stretches of G's.
Troubleshooting Guide
This guide addresses common issues encountered when performing PCR on genes affected by this compound.
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | Missing reaction component | Carefully check your reaction setup. Use a checklist to ensure all components are added in the correct order and volume. |
| Inefficient primers | Verify primer efficiency with a standard curve. Redesign primers if efficiency is below 90%. | |
| Poor quality template RNA/cDNA | Check RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure A260/280 and A260/230 ratios are optimal. | |
| Incorrect annealing temperature | Perform a temperature gradient PCR to find the optimal annealing temperature for your specific primer-template combination.[6] | |
| Non-specific Bands (Smear or Multiple Bands) | Primer-dimers | Increase the annealing temperature. Use a hot-start Taq polymerase. Optimize primer concentration. |
| Contamination (genomic DNA or other templates) | Treat RNA samples with DNase I. Use aerosol-resistant pipette tips and maintain a clean workspace. | |
| Annealing temperature is too low | Increase the annealing temperature in 2°C increments. | |
| Weak or Inconsistent Amplification | Suboptimal MgCl₂ concentration | Titrate MgCl₂ concentration in your reaction (typically between 1.5 and 2.5 mM). |
| Presence of PCR inhibitors | Dilute the cDNA template. Use a polymerase blend that is more resistant to inhibitors. | |
| Low target expression | Increase the amount of template cDNA. Consider a pre-amplification step for very low abundance targets. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the expression of key apoptosis-related genes. This data can serve as a reference for expected changes in your experiments.
| Gene | Function | Effect of this compound | Fold Change | Reference |
| Bax | Pro-apoptotic | Downregulation | 2.4 - 3.5 fold decrease | [7] |
| Caspase-9 | Pro-apoptotic | Downregulation | 2.4 - 3.5 fold decrease | [7] |
| Caspase-3 | Pro-apoptotic | Downregulation | 2.4 - 3.5 fold decrease | [7] |
| Bcl-2 | Anti-apoptotic | Upregulation | 3.0 fold increase | [7] |
Experimental Protocols
RNA Extraction and cDNA Synthesis
A detailed protocol for obtaining high-quality cDNA for qPCR analysis.
Materials:
-
Cells or tissues treated with this compound
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
DNase I
-
Reverse transcriptase kit with random hexamers or oligo(dT) primers
-
Nuclease-free water
Procedure:
-
RNA Extraction: Follow the manufacturer's protocol for your chosen RNA extraction kit. Ensure all steps are performed in an RNase-free environment.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 and an A260/230 ratio between 2.0 and 2.2 are indicative of high-purity RNA.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit. Follow the manufacturer's protocol. The choice of random hexamers or oligo(dT) primers will depend on your specific needs.
Quantitative PCR (qPCR) Protocol
A standard protocol for gene expression analysis using SYBR Green-based qPCR.
Materials:
-
cDNA template
-
Forward and reverse primers (10 µM stock)
-
SYBR Green qPCR master mix (2x)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix on ice. For a single 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted as needed)
-
6 µL Nuclease-free water
-
-
Plate Setup: Pipette the reaction mix into the wells of a qPCR plate. Include no-template controls (NTCs) for each primer set to check for contamination. Also, include technical replicates for each sample.
-
qPCR Cycling: Run the plate on a real-time PCR instrument with a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2-5 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds (this may need optimization)
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to check for primer-dimer formation and non-specific products.
-
-
Data Analysis: Analyze the qPCR data using the ∆∆Ct method to determine the relative gene expression changes. Normalize the expression of your target gene to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways reported to be affected by this compound.
Caption: this compound's effect on the Akt/GSK-3β/Tau signaling pathway.
Caption: this compound's modulation of the CX3CL1/CX3CR1 signaling axis.
Experimental Workflow
This diagram outlines a logical workflow for optimizing PCR conditions.
Caption: A logical workflow for troubleshooting and optimizing PCR experiments.
References
- 1. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 4. bitesizebio.com [bitesizebio.com]
- 5. GC-RICH PCR System Troubleshooting [sigmaaldrich.com]
- 6. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 7. pcrbio.com [pcrbio.com]
Validation & Comparative
Validating Allocryptopine's Neuroprotective Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Allocryptopine's neuroprotective effects against other well-researched alkaloids, Berberine and Tetrahydropalmatine. While in vivo data on this compound's direct neuroprotective action is currently limited, this document summarizes the existing in vitro evidence and places it in the context of related compounds with established in vivo efficacy, offering a roadmap for future preclinical validation.
Executive Summary
This compound, a protopine alkaloid, has demonstrated promising neuroprotective properties in vitro through its antioxidant, anti-inflammatory, and anti-apoptotic activities. Cellular studies using neuronal-like (PC12) and microglial (BV-2) cells indicate that this compound can mitigate oxidative stress and neuroinflammation, key pathologies in many neurodegenerative diseases. The primary mechanisms of action appear to involve the modulation of the Akt/GSK-3β/Tau and TLR4/NF-κB signaling pathways.
However, a significant gap exists in the translation of these findings to in vivo models of neurodegeneration. To contextualize the potential of this compound, this guide compares its in vitro performance with that of Berberine and Tetrahydropalmatine, two related alkaloids with more extensively documented neuroprotective effects in both in vitro and in vivo settings. This comparison aims to highlight the potential of this compound as a therapeutic candidate and to underscore the critical need for its validation in animal models of neurological disorders.
Comparative Analysis of Neuroprotective Effects
The following tables summarize the available quantitative data for this compound and its comparators, Berberine and Tetrahydropalmatine, in relevant in vitro and in vivo models.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Cell Line | Insult | Concentration | Endpoint | Result | Citation |
| This compound | dPC12 | H₂O₂ | Not Specified | ROS Production | Suppressed intracellular ROS levels | [1] |
| dPC12 | H₂O₂ | Not Specified | Apoptosis | Inhibited neural cell apoptosis | [1] | |
| dPC12 | H₂O₂ | Not Specified | p-Akt, p-GSK-3β | Increased phosphorylation | [1] | |
| BV-2 | LPS | Not Specified | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduced expression | ||
| Berberine | PC12 | H₂O₂ | 0.3-10 µM | Cell Viability | Increased cell viability | [2] |
| PC12 | H₂O₂ | 10, 20 µM | Apoptosis | Reduced apoptosis | [2][3] | |
| PC12 | 6-OHDA | Low doses | Cell Viability | Increased cell viability | [4] | |
| SH-SY5Y | MPP+ | 1.5 µM | Cell Death | Ameliorated neuronal cell death | [5][6] | |
| Tetrahydropalmatine | PC12 | Not Specified | Not Specified | Neuronal Apoptosis | Inhibited apoptosis | [7] |
| SH-SY5Y | MPP+ | Not Specified | Neuroprotection | Showed neuroprotective effects | [8] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Disease Model | Dosage | Route | Key Findings | Citation |
| This compound | Mice | Dextran Sulfate-Induced Colitis | Not Specified | Not Specified | Inferred neuroprotection via the CX3CL1–CX3CR1 axis (gut-brain axis) | [9] |
| Berberine | Rats | Middle Cerebral Artery Occlusion (MCAO) | 40 mg/kg | Not Specified | Reduced infarct volume, improved neurological outcomes | [10] |
| Mice | MCAO | 10-300 mg/kg | Not Specified | Decreased infarct sizes, reduced pro-inflammatory cytokines | [11] | |
| Rats | 6-OHDA-induced Parkinson's Disease | Not Specified | Not Specified | Ameliorated motor impairments, protected dopaminergic neurons | [12] | |
| Tetrahydropalmatine | Rats | MCAO | 12.5, 25, 50 mg/kg | Not Specified | Reduced infarct volume and cerebral edema, improved neurological outcomes | [13] |
| Rats | d-Galactose-induced memory impairment | Not Specified | Subcutaneous | Ameliorated memory impairment, reduced oxidative stress and neuroinflammation | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vitro Oxidative Stress Model in PC12 Cells
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a neuronal phenotype, cells are treated with nerve growth factor (NGF).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress. Differentiated PC12 cells are treated with a predetermined concentration of H₂O₂ (e.g., 200 µM) for a specified duration (e.g., 2 hours) to induce apoptosis.[15]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Berberine) for a period (e.g., 24 hours) before the addition of H₂O₂.
-
Assessment of Cell Viability: Cell viability is assessed using the MTT assay. Following treatment, MTT solution is added to the cells, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe such as DCFH-DA. Cells are incubated with the probe, and the fluorescence intensity is measured using a flow cytometer or fluorescence microscope.
-
Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit and analyzed by flow cytometry.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Akt, GSK-3β, Bcl-2, Bax, cleaved caspase-3) are determined by Western blot analysis to elucidate the underlying molecular mechanisms.
In Vitro Neuroinflammation Model in BV-2 Microglial Cells
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is used to induce an inflammatory response. BV-2 cells are treated with a specific concentration of LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).[16]
-
Treatment: Cells are pre-treated with the test compound for a certain duration before LPS stimulation.
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO) in the culture supernatant are quantified using ELISA kits and the Griess assay, respectively.[17][18]
-
Western Blot Analysis: The expression of proteins involved in inflammatory signaling pathways (e.g., TLR4, MyD88, NF-κB, p38 MAPK) is analyzed by Western blotting.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Surgical Procedure: Focal cerebral ischemia is induced by MCAO. Briefly, the animal is anesthetized, and the right common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a specific duration of occlusion (e.g., 1-2 hours).
-
Drug Administration: The test compound (e.g., Berberine, Tetrahydropalmatine) is administered at various doses, typically via intraperitoneal injection or oral gavage, at a specific time point relative to the ischemic insult (e.g., before or after MCAO).
-
Neurological Deficit Scoring: Neurological function is assessed at different time points after MCAO using a standardized scoring system.
-
Measurement of Infarct Volume: After a set period of reperfusion (e.g., 24 or 48 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
-
Histological and Molecular Analysis: Brain tissues are processed for histological analysis (e.g., H&E staining) and molecular assays (e.g., Western blotting, immunohistochemistry) to assess neuronal damage, apoptosis, and inflammation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in this compound's neuroprotective effects and a typical experimental workflow for in vitro validation.
Caption: this compound's neuroprotective signaling pathway in oxidative stress.
Caption: this compound's anti-inflammatory signaling pathway in microglia.
Caption: In vitro experimental workflow for neuroprotection assays.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound possesses significant neuroprotective potential. Its ability to combat oxidative stress and neuroinflammation through multiple signaling pathways makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. However, the lack of direct in vivo neuroprotection data is a critical limitation.
To bridge this translational gap, future research should prioritize the evaluation of this compound in established animal models of neurodegeneration, such as the MCAO model for stroke, the 6-OHDA or MPTP models for Parkinson's disease, and transgenic models for Alzheimer's disease. Such studies will be crucial for validating the therapeutic potential of this compound and determining its efficacy and safety profile in a preclinical setting. The comparative data provided in this guide for Berberine and Tetrahydropalmatine can serve as a benchmark for these future in vivo investigations.
References
- 1. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Berberine protects against 6-OHDA-induced neurotoxicity in PC12 cells and zebrafish through hormetic mechanisms involving PI3K/AKT/Bcl-2 and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine confers neuroprotection in coping with focal cerebral ischemia by targeting inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Allicin protects against H2O2-induced apoptosis of PC12 cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
Benchmarking Allocryptopine: A Comparative Guide to Standard Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging neuroprotective agent Allocryptopine against established standards—Citicoline, Cerebrolysin, and Edaravone. The following sections detail their mechanisms of action, present available quantitative data from preclinical studies, and outline the experimental protocols used to generate this data. This information is intended to facilitate an objective evaluation of this compound's potential as a therapeutic candidate for neurodegenerative diseases and ischemic stroke.
Mechanistic Overview and Preclinical Efficacy
This compound, an isoquinoline alkaloid, has demonstrated significant neuroprotective properties in in-vitro models. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways related to cell survival and apoptosis. In contrast, standard neuroprotective agents have been extensively studied in both in-vitro and in-vivo settings, with established mechanisms targeting different aspects of the ischemic cascade.
This compound: A Multi-Targeted Approach
Recent studies have elucidated that this compound exerts its neuroprotective effects through several key mechanisms:
-
Activation of the Akt/GSK-3β Signaling Pathway: this compound has been shown to enhance the phosphorylation of Akt and GSK-3β. This pathway is crucial for promoting cell survival and inhibiting apoptosis.[1]
-
Suppression of Oxidative Stress: In models of oxidative stress-induced neuronal injury, this compound has been observed to significantly reduce the production of intracellular reactive oxygen species (ROS).[2][3]
-
Inhibition of the Mitochondrial Apoptotic Pathway: this compound has been found to downregulate the expression of pro-apoptotic proteins such as Bax and Caspase-3, while upregulating the anti-apoptotic protein Bcl-2.[2][3]
-
Cell Cycle Regulation: The compound has been shown to induce cell cycle arrest in the G1 phase, which may facilitate cellular repair mechanisms.[1]
Standard Neuroprotective Agents: Established Mechanisms
-
Citicoline: A precursor for the synthesis of phosphatidylcholine, a major component of the neuronal cell membrane. It is thought to stabilize membranes, reduce the formation of free fatty acids, and enhance the synthesis of acetylcholine.
-
Cerebrolysin: A peptide mixture derived from porcine brain that mimics the action of neurotrophic factors. It is believed to promote neurogenesis, inhibit apoptosis, and reduce inflammation.
-
Edaravone: A potent free radical scavenger that reduces oxidative stress, a key contributor to neuronal damage in ischemic stroke.[4]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and the standard neuroprotective agents. It is important to note that direct comparative studies are limited, and the experimental conditions across different studies may vary.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Parameter | Cell Line | Insult | This compound Effect | Fold Change/Percentage | Source |
| Intracellular ROS | dPC12 | H₂O₂ | Suppression | 5.7-fold decrease | [2][3] |
| Apoptotic Cells | dPC12 | H₂O₂ | Reduction | 3.0-fold decrease | [2][3] |
| Bax mRNA Expression | dPC12 | H₂O₂ | Downregulation | 2.4 to 3.5-fold decrease | [2][3] |
| Caspase-3 mRNA Expression | dPC12 | H₂O₂ | Downregulation | 2.4 to 3.5-fold decrease | [2][3] |
| Bcl-2 mRNA Expression | dPC12 | H₂O₂ | Upregulation | 3.0-fold increase | [2][3] |
Note: To date, no in-vivo data on the efficacy of this compound in animal models of stroke (e.g., MCAO) has been identified in the reviewed literature. The data presented is from an extract rich in this compound.
Table 2: In Vivo Efficacy of Standard Neuroprotective Agents in Rat MCAO Stroke Models
| Agent | Dosage and Administration | Ischemia/Reperfusion Time | Infarct Volume Reduction (%) | Source |
| Citicoline | 500 mg/kg, i.p. | 2h / 24h | ~50% | |
| Cerebrolysin | 2.5 mL/kg, i.v. | 2h / 72h | Significant reduction | |
| Cerebrolysin | 5 mL/kg, i.v. | 4h / 10 days | Significant reduction | [5] |
| Edaravone | 3 mg/kg, i.v. | 90min / 24h | Significant reduction | [6] |
Disclaimer: The reported infarct volume reductions are highly dependent on the specific experimental conditions of each study, including the animal strain, the duration of ischemia and reperfusion, the timing of drug administration, and the method of infarct volume assessment. The data presented here is for comparative purposes and should be interpreted with caution.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Neuroprotection Assay Using PC12 Cells
Objective: To assess the neuroprotective effect of a compound against oxidative stress-induced cell death in a neuronal-like cell line.
Cell Line: PC12 (rat pheochromocytoma) cells, differentiated with Nerve Growth Factor (NGF) to acquire a neuronal phenotype (dPC12).
Experimental Workflow:
References
- 1. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation | Semantic Scholar [semanticscholar.org]
Cross-Validation of Allocryptopine's Anti-Inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Allocryptopine against established anti-inflammatory agents. This compound, an isoquinoline alkaloid, has demonstrated significant potential in modulating key inflammatory pathways. This document outlines its performance with supporting experimental data, detailed methodologies, and visual representations of its mechanism of action.
Executive Summary
This compound exhibits potent anti-inflammatory effects by targeting critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3] Experimental data indicates that this compound effectively reduces the expression of pro-inflammatory cytokines and enzymes, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS). This guide compares the efficacy of this compound with the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the corticosteroid Dexamethasone.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in various in vitro and in vivo models. A key mechanism of its action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1][2][3] This action is comparable to that of established drugs like Diclofenac and Dexamethasone, which also exert their anti-inflammatory effects through the modulation of this pathway.[4][5][6][7][8][9][10][11]
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from studies evaluating the dose-dependent effects of this compound and comparator drugs on key inflammatory markers and in vivo models of inflammation.
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers
| Compound | Concentration | Target Cell Line | Inducer | Target Marker | Inhibition (%) | Reference |
| This compound | 10 µM | BV-2 Microglia | LPS | IL-1β mRNA | ~50% | [4] |
| 10 µM | BV-2 Microglia | LPS | IL-6 mRNA | ~60% | [4] | |
| 10 µM | BV-2 Microglia | LPS | TNF-α mRNA | ~55% | [4] | |
| 10 µM | BV-2 Microglia | LPS | COX-2 mRNA | ~70% | [4] | |
| 10 µM | BV-2 Microglia | LPS | iNOS mRNA | ~65% | [4] | |
| Diclofenac | 10 µM | Monocytes | Orthopedic Particles | TNF-α | Significant | [12] |
| 10 µM | Monocytes | Orthopedic Particles | IL-1β | Significant | [12] | |
| Dexamethasone | 1 µM | Alveolar Macrophages | LPS | IL-8 | Significant | [13] |
| 1 µM | Alveolar Macrophages | LPS | GM-CSF | Significant | [13] |
Note: Direct comparative studies with identical experimental conditions for all three compounds are limited. The data presented is compiled from various sources to provide a comparative overview.
Table 2: In Vivo Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Animal Model | Time Point | Edema Inhibition (%) | Reference |
| This compound | 20 | Rat | 3 h | Not specified | |
| Diclofenac | 5 | Rat | 3 h | 71.82 ± 6.53 | [14] |
| 20 | Rat | 3 h | 71.82 ± 6.53 | [14] | |
| Dexamethasone | 0.5 | Rat | 3 h | Significant | [15] |
Note: Quantitative dose-response data for this compound in the carrageenan-induced paw edema model was not available in the searched literature. The data for Diclofenac and Dexamethasone are provided for reference.
Signaling Pathways and Mechanisms of Action
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the TLR4-dependent NF-κB and p38 MAPK pathways.[1] Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of NF-κB and p38 MAPK. These, in turn, promote the transcription of pro-inflammatory genes. This compound intervenes in this cascade, leading to a reduction in inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Male Wistar rats (150-180g) are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
Animals are randomly divided into groups: control (vehicle), positive control (e.g., Diclofenac 10 mg/kg), and test groups (this compound at various doses).
-
The respective treatments are administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[16]
Cell Culture and LPS Stimulation for In Vitro Assays
This protocol outlines the procedure for preparing cell cultures for the evaluation of anti-inflammatory effects on cytokine expression.
Protocol:
-
BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for cell viability assays).
-
After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound or comparator drugs for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Cells are incubated for a further period (e.g., 24 hours for cytokine measurement).
-
Supernatants are collected for cytokine analysis (ELISA), and cell lysates are prepared for RNA (qRT-PCR) or protein (Western blot) analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Protocol:
-
Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a real-time PCR system with specific primers for the target genes (e.g., IL-1β, IL-6, TNF-α, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis for Protein Expression
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the target proteins (e.g., p-p65, IκBα, p38) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant anti-inflammatory activity, primarily through the inhibition of the NF-κB and p38 MAPK signaling pathways. Its efficacy in reducing the expression of key pro-inflammatory mediators is comparable to that of established anti-inflammatory drugs. Further direct comparative studies are warranted to fully elucidate its therapeutic potential relative to current standards of care. The detailed protocols provided herein offer a foundation for researchers to conduct further cross-validation studies.
References
- 1. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Diclofenac Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 9. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of different anti-inflammatory agents in suppressing the monocyte response to orthopedic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impaired inhibition by dexamethasone of cytokine release by alveolar macrophages from patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Isoquinoline Alkaloids: Allocryptopine vs. Sanguinarine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Promising Bioactive Compounds
Allocryptopine and sanguinarine, two naturally occurring isoquinoline alkaloids, have garnered significant attention in the scientific community for their diverse and potent biological activities. While both compounds share a common structural backbone, their distinct pharmacological profiles warrant a detailed comparative analysis to guide future research and drug development endeavors. This guide provides a head-to-head comparison of their performance, supported by available experimental data, detailed methodologies for key assays, and visual representations of their molecular interactions.
At a Glance: Key Pharmacological Properties
| Feature | This compound | Sanguinarine |
| Primary Activities | Anti-inflammatory, Neuroprotective, Anti-arrhythmic | Anticancer, Anti-inflammatory, Antimicrobial, Neuroprotective |
| Known Mechanisms | Modulation of CX3CL1–CX3CR1 axis, PI3K/Akt, and NF-κB signaling pathways | Inhibition of NF-κB, JAK/STAT, PI3K/Akt/mTOR, and MAPK signaling pathways; ROS generation |
| Therapeutic Potential | Inflammatory Bowel Disease, Neurodegenerative Diseases, Cardiac Arrhythmias | Various Cancers, Inflammatory Conditions, Microbial Infections |
Cytotoxicity Profile: A Comparative Look at Potency
The cytotoxic effects of this compound and sanguinarine are crucial for evaluating their therapeutic index, particularly in the context of cancer research. While direct comparative studies are limited, analysis of available data from various cancer cell lines provides insights into their relative potencies.
Sanguinarine has demonstrated significant cytotoxic activity across a broad range of cancer cell lines, with IC50 values often in the low micromolar range. For instance, in non-small cell lung cancer (NSCLC) cell lines A549 and H1975, sanguinarine derivatives have shown IC50 values ranging from 0.79 to over 30 μM[1]. In hepatocellular carcinoma cell lines such as Bel7402 and HepG2, the IC50 values for sanguinarine were reported to be 2.90 μM and 2.50 μM, respectively[2]. Furthermore, in other lung cancer cell lines like H1299 and H1975, sanguinarine exhibited IC50 values of approximately 3 μM and 1 μM, respectively, after 72 hours of treatment[3].
Data on the cytotoxic IC50 values of this compound against a wide array of cancer cell lines is less abundant in the currently available literature, making a direct and broad comparison challenging. However, its neuroprotective and anti-inflammatory effects are often observed at non-toxic concentrations.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound (µM) | Sanguinarine (µM) | Reference |
| A549 | Non-Small Cell Lung | Not Available | ~0.96 (derivative) | [1] |
| H1975 | Non-Small Cell Lung | Not Available | ~0.79 (derivative) | [1] |
| Bel7402 | Hepatocellular Carcinoma | Not Available | 2.90 | [2] |
| HepG2 | Hepatocellular Carcinoma | Not Available | 2.50 | [2] |
| H1299 | Non-Small Cell Lung | Not Available | ~3.0 (72h) | [3] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Both this compound and sanguinarine exhibit potent anti-inflammatory properties through their interaction with key signaling pathways.
This compound has been shown to exert its anti-inflammatory effects by targeting the CX3CL1–CX3CR1 axis and subsequently modulating the PI3K/Akt and NF-κB signaling pathways[4]. In a model of dextran sulfate sodium (DSS)-induced colitis, this compound was found to downregulate the phosphorylation of AKT and NF-κB, leading to a reduction in the inflammatory response[4]. Studies on microglial cells have further demonstrated that this compound can attenuate inflammatory responses by targeting TLR4-dependent NF-κB and p38 MAPK pathways[5].
Sanguinarine also demonstrates robust anti-inflammatory activity, in part by inhibiting the activation of the NF-κB pathway[6]. It has been shown to potently inhibit the expression of inflammatory mediators in both in vitro and in vivo models[6]. The anti-inflammatory effects of sanguinarine are also linked to its ability to inhibit the activation of mitogen-activated protein kinase (MAPK)[6].
While direct comparative data on the inhibition of inflammatory mediators like nitric oxide (NO) is not available, the distinct yet overlapping mechanisms of action suggest that both compounds are significant modulators of the inflammatory response.
Neuroprotective Effects: A Shield Against Neuronal Damage
The neuroprotective potential of both alkaloids presents a promising avenue for the development of therapies for neurodegenerative diseases.
This compound has been investigated for its ability to protect against oxidative stress-induced neuronal apoptosis. Studies have shown that it can enhance the Akt/GSK-3β signaling pathway, which plays a critical role in preventing tau hyperphosphorylation, a hallmark of Alzheimer's disease[7]. This compound-rich extracts have been found to suppress neuronal apoptosis by modulating the mitochondrial apoptotic pathway and regulating the cell cycle[8][9].
Sanguinarine also exhibits neuroprotective effects, which are associated with its anti-inflammatory and anti-apoptotic properties. In a model of cerebral ischemia, sanguinarine treatment was shown to reduce infarct volume and decrease the levels of pro-inflammatory cytokines[10]. However, it is important to note that some studies have also pointed to the potential neurotoxicity of sanguinarine at higher concentrations, highlighting the need for careful dose-dependent studies[11].
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells.
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (this compound or Sanguinarine) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed.
-
Measure the absorbance at 490 nm using a microplate reader[12].
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis[13].
-
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide (NO) Production
This protocol is for the quantitative determination of nitrite, a stable product of NO, in macrophage cell culture medium.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (this compound or Sanguinarine) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.
-
Incubate the plate for 24 hours.
-
-
Sample Collection and Griess Reagent Preparation:
-
After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Colorimetric Reaction and Measurement:
-
Add 100 µL of the Griess reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader[14].
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
Western Blot Analysis of NF-κB Pathway
This protocol details the analysis of protein expression and phosphorylation in the NF-κB pathway.
-
Cell Lysis and Protein Extraction:
-
After cell treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH)[15][16].
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound and Sanguinarine, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound's modulation of the CX3CL1/Akt/NF-κB signaling pathway.
References
- 1. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and neuroprotective effects of sanguinarine following cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotoxicity of sanguinarine via inhibiting mitophagy and activating apoptosis in zebrafish and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. youtube.com [youtube.com]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
In vitro vs. in vivo correlation of Allocryptopine activity
A Comparative Guide to the In Vitro and In Vivo Activity of Allocryptopine
This compound, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest within the research community for its diverse pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo studies on this compound, focusing on its neuroprotective, anti-inflammatory, and antiarrhythmic properties. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of its therapeutic potential and the correlation between its activity in laboratory settings and living organisms.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound, offering a side-by-side comparison of its efficacy across different experimental models.
Table 1: In Vitro Activity of this compound
| Activity | Cell Line | Assay | Key Findings | IC50 / Effective Concentration | Reference |
| Neuroprotection | Differentiated PC12 (dPC12) cells | H₂O₂-induced oxidative stress | Suppressed intracellular ROS levels, inhibited neural cell apoptosis, and prevented tau hyperphosphorylation.[1] | Not specified | [1] |
| Differentiated PC12 (dPC12) cells | Cell Cycle Analysis (Flow Cytometry) | Induced G1 phase cell cycle arrest.[1] | Not specified | [1] | |
| Anti-inflammatory | Not specified | Network pharmacology and quantitative proteomics | Downregulated upstream chemokine CX3CL1 and GNB5 content, reducing phosphorylation of AKT and NF-κB.[2] | Not specified | [2] |
| Antimalarial | Plasmodium falciparum | In vitro antiplasmodial activity assay | Demonstrated selective activity against the parasite.[3] | 1.46 mcg/mL | [3] |
| Antiarrhythmic | Rabbit ventricular myocytes | Patch-clamp | Inhibited transient outward potassium current (Ito) and slow delayed rectifier potassium current (IKs).[4] | Not specified | [4] |
| Cytotoxicity | Not specified | Not specified | Low cytotoxicity.[3] | Not specified | [3] |
Table 2: In Vivo Activity of this compound
| Activity | Animal Model | Key Findings | Dosage | Reference |
| Anti-inflammatory | Dextran Sulfate Sodium (DSS)-induced colitis in mice | Ameliorated inflammatory bowel disease by inhibiting the CX3CL1/GNB5/AKT2/NF-κB/apoptosis pathway and improving the intestinal barrier.[2] | Not specified | [2] |
| Antiarrhythmic | Various animal models | Exhibited potential anti-arrhythmic actions.[5][6] | Not specified | [5][6] |
| Antimalarial | Mouse and rat models (Plasmodium berghei and Plasmodium chabaudi) | Preliminary tests with freeze-dried decoction were unsuccessful.[3] | Not specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Neuroprotection Study in dPC12 Cells[1]
-
Cell Culture and Differentiation: PC12 cells were cultured and differentiated into neuron-like cells by treatment with Nerve Growth Factor (NGF).
-
Induction of Oxidative Stress: An in vitro model of Alzheimer's disease was established by inducing oxidative stress in dPC12 cells with hydrogen peroxide (H₂O₂).
-
This compound Treatment: Different concentrations of this compound were applied to the H₂O₂-treated cells.
-
Assessment of Apoptosis: Apoptosis was evaluated using flow cytometry and qRT-PCR.
-
Analysis of Signaling Pathways: The phosphorylation levels of Akt, GSK-3β, and tau proteins were analyzed by Western blot to determine the effect of this compound on the Akt/GSK-3β/tau signaling pathway.
-
Cell Cycle Analysis: The effect of this compound on cell cycle progression was assessed by flow cytometry.
In Vivo Anti-inflammatory Study in a Mouse Model of Colitis[2]
-
Animal Model: Colitis was induced in mice using dextran sulfate sodium (DSS).
-
This compound Administration: this compound was administered orally to the mice.
-
Evaluation of Inflammation: The severity of colitis was assessed by monitoring body weight, stool consistency, and rectal bleeding. Histological analysis of the colon was performed to evaluate inflammation and tissue damage.
-
Western Blot Analysis: The expression and phosphorylation of proteins in the CX3CL1/GNB5/AKT/NF-κB signaling pathway in colon tissues were determined by Western blot.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound: A Review of Its Properties and Mechanism of Antiarrhythmic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Allocryptopine: A Comparative Guide to its Neuroprotective, Anti-inflammatory, and Antiarrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data supporting the therapeutic potential of Allocryptopine, an isoquinoline alkaloid. It offers a comparative overview of its efficacy against established alternatives in the fields of neuroprotection, anti-inflammatory, and antiarrhythmic applications. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on this compound and its comparators.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties by mitigating oxidative stress and apoptosis in neuronal cells. Its performance is compared here with Donepezil, a standard therapeutic for Alzheimer's disease that also impacts neuronal survival pathways.
| Parameter | This compound (Chloroform Extract) | Donepezil | Experimental System |
| Akt Phosphorylation | Increased p-Akt levels[1] | Increased p-AKT level[2] | PC12 cells / HT22 cells |
| Intracellular ROS Production | 5.7-fold suppression | Data not available | Differentiated PC12 cells[3] |
| Apoptotic Cells | 3.0-fold reduction[3] | Reduction in apoptosis[2] | Differentiated PC12 cells / HT22 cells[2][3] |
| Cell Cycle Arrest (G1 Phase) | 1.5-fold increase in G1 phase cells[3] | Data not available | Differentiated PC12 cells[3] |
| Bcl-2 mRNA Expression | 3.0-fold increase[3] | Data not available | Differentiated PC12 cells[3] |
| Bax mRNA Expression | 2.4-fold reduction[3] | Data not available | Differentiated PC12 cells[3] |
| Caspase-9/-3 mRNA Expression | 3.5-fold reduction[3] | Reduced Caspase-3 activity[2] | Differentiated PC12 cells / VD mice brain tissue[2][3] |
Anti-inflammatory Effects
This compound exhibits anti-inflammatory activity by modulating the CX3CL1/CX3CR1 signaling axis. This is compared with AZD8797, a selective CX3CR1 antagonist.
| Parameter | This compound | AZD8797 | Experimental System |
| Target | Downregulates CX3CL1[4] | CX3CR1 antagonist[5][6] | Dextran Sulfate-Induced Mice / Rat model of spinal cord injury[4][5] |
| NF-κB Pathway | Reduces phosphorylation of NF-κB[4] | Downregulates pNF-κB[7] | Dextran Sulfate-Induced Mice / Rat model of spinal cord injury[4][7] |
| Pro-inflammatory Cytokines | Reduces IL-1β, IL-6, TNF-α | Significantly reduces serum IL-1β, IL-6, and TNF-α levels[5] | Data from different inflammatory models |
Antiarrhythmic Effects
This compound's antiarrhythmic properties are attributed to its ability to block cardiac ion channels. Its inhibitory concentrations (IC50) are compared with those of Amiodarone, a broad-spectrum antiarrhythmic drug.
| Ion Channel | This compound IC50 | Amiodarone IC50 | Experimental System |
| Transient Outward K+ Current (Ito) | 37 ± 8 µM[8] | ~489 µM[9] | Rabbit ventricular myocytes[8][9] |
| Rapid Delayed Rectifier K+ Current (IKr / hERG) | 49.65 µmol/L[9][10] | 2.8 µM - 9.8 µM[11][12] | HEK293 cells expressing hERG / Rabbit ventricular myocytes[9][10][11][12] |
| ATP-sensitive K+ channels (KATP) | Data not available | 2.3 µM[13] | Rat ventricular myocytes[13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental validation.
This compound's Neuroprotective Signaling Pathway
This compound exerts its neuroprotective effects by activating the Akt/GSK-3β signaling pathway, which in turn inhibits the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.
Caption: this compound activates the Akt/GSK-3β pathway, promoting neuronal survival.
This compound's Anti-inflammatory Signaling Pathway
This compound mitigates inflammation by downregulating the CX3CL1/CX3CR1 axis, which subsequently inhibits the pro-inflammatory NF-κB signaling pathway.
Caption: this compound inhibits the CX3CL1/CX3CR1/NF-κB inflammatory pathway.
Experimental Workflow for In Vitro Validation
The following diagram outlines the general workflow for the in vitro experiments cited in this guide.
Caption: General workflow for in vitro experimental validation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blot for Protein Phosphorylation (Akt/GSK-3β)
This protocol is for the detection of total and phosphorylated Akt and GSK-3β.
-
Cell Lysis:
-
Treat cells as required and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:
-
Rabbit anti-p-Akt (Ser473): 1:1000
-
Rabbit anti-Akt: 1:1000
-
Rabbit anti-p-GSK-3β (Ser9): 1:1000
-
Mouse anti-GSK-3β: 1:1000[14]
-
Mouse anti-β-actin: 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
-
qRT-PCR for Apoptosis-Related Gene Expression (Bcl-2, Bax, Caspases)
This protocol is for the quantification of mRNA levels of apoptosis-related genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR:
-
Prepare the PCR reaction mix using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Example Rat Primer Sequences:
-
Bcl-2: Forward: 5'-GCTACCGTCGTCGTCGACTTC-3', Reverse: 5'-CAGCCAGGAGAAATCAAACAGAGG-3'
-
Bax: Forward: 5'-GGAGCAGCTTGGGAGCGG-3', Reverse: 5'-CAGGGCCTTGAGCACCAGTT-3'
-
Caspase-3: Forward: 5'-GGTATTGAGACAGACAGTGGTGAA-3', Reverse: 5'-GTTCCACTGTTTGCTGTGACTT-3'
-
Caspase-9: Forward: 5'-AGGTGAGGGTGGTGAAGAGGTA-3', Reverse: 5'-AAGGTGGAGTAGGAGCGTGAAG-3'
-
GAPDH (housekeeping): Forward: 5'-GGCACAGTCAAGGCTGAGAATG-3', Reverse: 5'-ATGGTGGTGAAGACGCCAGTA-3'
-
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Generate a melt curve to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene (GAPDH).
-
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Harvest approximately 1x10^6 cells per sample.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the DNA content based on the PI fluorescence intensity using a histogram plot.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
-
References
- 1. Quantitative analysis of the effects of donepezil on regional cerebral blood flow in Alzheimer's disease by using an automated program, 3DSRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Evaluation Expression of the Caspase-3 and Caspase-9 Apoptotic Genes in Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyze interleukin-1β, interleukin-6, and tumor necrosis factor-α levels in dry eye and the therapeutic effect of cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. karger.com [karger.com]
- 9. This compound and benzyltetrahydropalmatine block hERG potassium channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and benzyltetrahydropalmatine block hERG potassium channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fractalkine (CX3CL1) and Its Receptor CX3CR1: A Promising Therapeutic Target in Chronic Kidney Disease? [frontiersin.org]
- 12. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selected primary antibody| GSK3β Mouse Monoclonal antibody recommendation - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
A Comparative Guide to Peer-Reviewed Methods for Confirming Allocryptopine's Mechanism of Action
This guide provides a comprehensive comparison of established experimental methodologies for researchers, scientists, and drug development professionals seeking to confirm the mechanism of action (MOA) of Allocryptopine. This compound, an isoquinoline alkaloid, has demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects.[1][2] Elucidating its precise molecular pathways is critical for advancing its therapeutic potential. This document outlines key signaling pathways, compares relevant experimental techniques with supporting data, provides detailed protocols, and visualizes complex processes for clarity.
Overview of this compound's Postulated Signaling Pathways
Recent studies suggest that this compound exerts its effects by modulating specific intracellular signaling cascades. Two prominent pathways identified are the Akt/GSK-3β/Tau pathway, implicated in neuroprotection, and the CX3CL1/GNB5/AKT/NF-κB pathway, which is central to its anti-inflammatory properties.[1][3] Molecular docking and network pharmacology have further pointed to AKT1 as a critical interaction hub.[3][4] Confirmation of these interactions and pathway modulations requires a multi-faceted experimental approach.
Methodologies for Target Engagement and Binding Confirmation
Confirming that this compound directly interacts with its putative molecular targets (e.g., AKT1) is a foundational step in MOA validation. Various biophysical and biochemical methods can be employed for this purpose.
Comparison of Target Binding Assays
| Method | Principle | Typical Quantitative Data | Throughput | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody to a target protein ("bait") is used to pull down the protein and any interacting partners ("prey") from a cell lysate for detection by Western blot.[5] | Relative Prey Protein Level (Band Intensity) | Low to Medium | In vivo interaction detection; high confidence.[6] | Can miss weak/transient interactions; antibody quality is critical.[7] |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index on a sensor chip as an analyte flows over an immobilized ligand, allowing real-time analysis of binding kinetics.[6] | KD (dissociation constant), kon, koff | Medium | Real-time kinetics; label-free; high sensitivity. | Requires protein immobilization; can be costly. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. The melting curve of the protein is shifted to higher temperatures in the presence of a binding compound. | Tm Shift (°C) | Medium to High | Confirms intracellular target engagement in a native environment. | Not suitable for all proteins; requires specific antibodies. |
| Molecular Docking (In Silico) | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] | Binding Affinity (kcal/mol), Docking Score | High | Cost-effective; provides structural hypotheses for binding. | Predictive, not direct evidence; requires validation by experimental methods. |
Methodologies for Signaling Pathway Analysis
Once target engagement is plausible, the next step is to confirm the downstream consequences on cellular signaling pathways. This involves measuring changes in protein phosphorylation, second messenger concentrations, and gene expression.
Comparison of Downstream Signaling Assays
| Method | Principle | Typical Quantitative Data | Throughput | Advantages | Disadvantages |
| Western Blot | Separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins (e.g., p-Akt, total Akt).[3] | Fold Change in Protein Expression/Phosphorylation | Low | Widely accessible; provides protein size information. | Semi-quantitative; low throughput; labor-intensive. |
| ELISA | An antibody-based assay in a plate format where a target antigen is captured and detected using an enzyme-linked antibody, producing a measurable colorimetric or fluorescent signal. | Concentration (e.g., pg/mL or ng/mL) | High | Highly quantitative and sensitive; high throughput. | Can be subject to matrix effects; cross-reactivity can occur. |
| qRT-PCR | Measures the expression levels of specific genes (e.g., Bax, Bcl-2) by reverse transcribing mRNA into cDNA and then amplifying it in real-time using PCR.[2] | Fold Change in mRNA Expression (e.g., ΔΔCt) | High | Highly sensitive and specific for gene expression analysis. | Measures mRNA, not protein; requires careful primer design. |
| Calcium Imaging | Uses fluorescent indicators (e.g., Fura-2, Fluo-4) that change their spectral properties upon binding to Ca2+, allowing for the measurement of intracellular calcium concentration changes via microscopy.[8][9][10] | Fluorescence Ratio or Intensity Change, [Ca2+]i (nM) | Low to High (plate-based) | Real-time analysis in live cells; subcellular resolution.[8] | Dye loading can be cytotoxic; potential for artifacts. |
| Adenylyl Cyclase (AC) Assay | Measures the production of cyclic AMP (cAMP) from ATP by adenylyl cyclase. Methods include radioactive assays, immunoassays (ELISA), and fluorescence-based enzymatic assays.[11][12] | pmol cAMP / mg protein / min | Medium | Directly measures key second messenger production. | Radioactive methods have safety concerns; non-radioactive methods can have interferences.[11][13] |
Methodologies for Functional and Phenotypic Confirmation
The final step in MOA confirmation is to link the molecular and cellular changes to a relevant biological outcome, such as the inhibition of apoptosis or a reduction in inflammatory markers.
Comparison of Functional Assays
| Method | Principle | Typical Quantitative Data | Throughput | Advantages | Disadvantages |
| Flow Cytometry (Apoptosis) | Uses fluorescent probes (e.g., Annexin V/PI) to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells in a population.[3] | % Apoptotic Cells, % Necrotic Cells | Medium to High | Provides multi-parameter data on individual cells; high statistical power. | Requires cell dissociation; can be technically complex. |
| Caspase Activity Assay | Measures the activity of executioner caspases (e.g., Caspase-3/7), which are key enzymes in the apoptotic cascade, typically using a fluorogenic or colorimetric substrate. | Relative Fluorescence/Absorbance Units (RFU/RAU) | High | Direct measure of a key apoptotic event; suitable for HTS. | Measures a single point in the pathway; may not reflect final cell fate. |
| Cell Cycle Analysis | Uses a DNA-intercalating dye (e.g., Propidium Iodide) and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2] | % Cells in G1, S, G2/M phases | Medium to High | Provides detailed information on cell proliferation and arrest. | Indirect measure of cell viability; requires careful data interpretation. |
Detailed Experimental Protocols
Protocol 1: Western Blot for Akt Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., PC12 or RAW 264.7) and grow to 70-80% confluency. Treat with this compound at various concentrations for a predetermined time. Include appropriate vehicle and positive/negative controls.
-
Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-Akt signal to the total Akt signal to determine the relative change in phosphorylation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for this compound-Target Interaction
-
Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-Akt1) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using an antibody against the suspected interacting "prey" protein. Include a lane with the input lysate as a positive control.
Protocol 3: Fura-2 AM-Based Intracellular Calcium Measurement
-
Cell Seeding: Seed adherent cells on glass-bottom dishes or 96-well black-walled plates and allow them to attach overnight.
-
Dye Loading: Wash cells with a physiological salt solution (e.g., HBSS). Load the cells with 2-5 µM Fura-2 AM ester in HBSS for 30-60 minutes at 37°C.[9]
-
De-esterification: Wash the cells twice with HBSS to remove excess extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.
-
Measurement Setup: Place the dish/plate into a fluorescence microscope or plate reader equipped with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm.
-
Baseline Reading: Record the baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the 510 nm emission.
-
Stimulation: Add this compound (and relevant controls like a known calcium ionophore) and continue recording the fluorescence changes over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.[14] An increase in the ratio indicates a rise in intracellular calcium.
References
- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring this compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 7. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium imaging - Wikipedia [en.wikipedia.org]
- 11. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moscow.sci-hub.se [moscow.sci-hub.se]
- 14. berthold.com [berthold.com]
Safety Operating Guide
Navigating the Safe Disposal of Allocryptopine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Allocryptopine, a protopine alkaloid found in various plants, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and regulatory guidelines.
This compound Hazard and Disposal Overview
A thorough understanding of a compound's properties is the first step in safe disposal. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of down the sanitary sewer. The appropriate disposal method is through an approved hazardous waste disposal facility[1].
| Parameter | Guideline | Source |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing[1][2].
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols[1].
-
Ensure an eye wash station and safety shower are readily accessible[1][2].
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Store this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; often, the original container is suitable if it is in good condition[3][4].
-
The container label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution.
3. Storage of this compound Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[3].
-
The SAA should be a secure location, away from incompatible materials such as strong acids, bases, and oxidizing agents[1][3].
-
Keep the container closed except when adding waste[5].
4. Arranging for Disposal:
-
Contact your institution's EHS or a certified hazardous waste management company to arrange for the pickup and disposal of the this compound waste[5][6][7].
-
Follow all institutional and local regulations for hazardous waste disposal[8].
5. Spill and Contamination Cleanup:
-
In the event of a spill, absorb any solutions with an inert material like diatomite or universal binders[1].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials (absorbents, cleaning materials, and contaminated PPE) and place them in a sealed container for disposal as hazardous waste[1].
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound|485-91-6|MSDS [dcchemicals.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
